molecular formula C17H13F3O2 B590354 2-Trifluoromethyl-2'-methoxychalcone

2-Trifluoromethyl-2'-methoxychalcone

カタログ番号: B590354
分子量: 306.28 g/mol
InChIキー: BDZOPPCXQXPRKH-ZHACJKMWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nrf2 activation is central to cytoprotective gene expression against oxidative and/or electrophilic stress. Unless activated by inflammatory, environmental, or oxidative stressors, Nrf2 is sequestered in the cytoplasm by its repressor, Keap1. Because of its protective capabilities, small molecules that activate Nrf2 signaling are being examined as potential anti-cancer or anti-inflammatory agents. 2-Trifluoromethyl-2/'-methoxychalcone is a potent activator of Nrf2, both in vitro and in mice. Human bronchial epithelial cells treated with 10 μM 2-trifluoromethyl-2/'-methoxychalcone showed a marked increase in the expression of the Nrf2-regulated antioxidant genes, GCLM and NQO1. Furthermore, treatment of mice mice with 50 mg/kg 2-trifluoromethyl-2’-methoxychalcone leads to a 4.5- and 4.6-fold increase in the expression of GCLM and NQO1, respectively, in the small intestine compared to controls.

特性

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O2/c1-22-16-9-5-3-7-13(16)15(21)11-10-12-6-2-4-8-14(12)17(18,19)20/h2-11H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZOPPCXQXPRKH-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Trifluoromethyl-2'-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyl-2'-methoxychalcone is a synthetic derivative of chalcone (B49325), a class of organic compounds belonging to the flavonoid family. This particular derivative has garnered significant interest in the scientific community, primarily for its potent activity as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress, making its activators promising therapeutic agents for a variety of diseases. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to assist researchers in its preparation and analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction between an appropriately substituted benzaldehyde (B42025) and an acetophenone. In this case, the precursors are 2-(trifluoromethyl)benzaldehyde (B1295035) and 2'-methoxyacetophenone (B1218423).

Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_reaction Claisen-Schmidt Condensation cluster_workup Workup & Purification P1 2-(Trifluoromethyl)benzaldehyde Reaction Reaction Mixture: - Precursors - Base Catalyst (e.g., NaOH) - Solvent (e.g., Ethanol) P1->Reaction P2 2'-Methoxyacetophenone P2->Reaction Workup Acidification & Precipitation Reaction->Workup Reaction Completion Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established Claisen-Schmidt condensation procedures.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • 2'-Methoxyacetophenone

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl, dilute)

  • Distilled water

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-(trifluoromethyl)benzaldehyde and 2'-methoxyacetophenone in a suitable volume of 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (typically 10-20 mol%).

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following tables summarize the key physicochemical and spectral data for this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₇H₁₃F₃O₂
Molecular Weight 306.28 g/mol
CAS Number 1309371-03-6
Appearance Expected to be a solid at room temperature
Solubility Soluble in DMF (14 mg/ml), DMSO (5 mg/ml), and Ethanol (11 mg/ml).[4][5][6]
UV-Vis (λmax) 219, 288 nm[4][5][6]
Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • The spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, the vinylic protons of the α,β-unsaturated system, and the methoxy (B1213986) group protons.

  • The vinylic protons (H-α and H-β) typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration.

  • The methoxy group protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • The aromatic protons will appear as multiplets in the aromatic region (approximately 7.0-8.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The spectrum will show distinct signals for each of the 17 carbon atoms in the molecule.

  • The carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 190 ppm.

  • The carbons of the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

  • The methoxy carbon will appear around 55-60 ppm.

  • The remaining aromatic and vinylic carbons will appear in the region of approximately 110-160 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone is expected around 1650-1670 cm⁻¹.

  • Bands corresponding to C=C stretching of the aromatic rings and the vinylic group will be observed in the 1450-1600 cm⁻¹ region.

  • The C-O stretching of the methoxy group will appear in the 1000-1300 cm⁻¹ region.

  • Strong C-F stretching bands for the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

MS (Mass Spectrometry):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 306.28).

  • Fragmentation patterns characteristic of chalcones would be expected, including cleavage at the α,β-unsaturated ketone system.

Signaling Pathway Activation

As mentioned, this compound is a potent activator of the Nrf2 signaling pathway. This pathway plays a crucial role in cellular protection against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Keap1 Keap1 Chalcone->Keap1 Interacts with (Cysteine modification) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 Cul3->Keap1 Adapter Proteasome Proteasomal Degradation Ub->Proteasome Leads to ARE Antioxidant Response Element (ARE) Genes Antioxidant & Detoxification Genes (e.g., NQO1, HO-1) ARE->Genes Induces Transcription Nrf2_n->ARE Binds to

Caption: Simplified Nrf2 signaling pathway activation by this compound.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the transcription of a battery of antioxidant and detoxification enzymes.[1][2]

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The Claisen-Schmidt condensation provides a reliable method for its preparation from commercially available precursors. Proper characterization using a combination of spectroscopic techniques is essential to confirm the structure and purity of the final product. The potent Nrf2 activating properties of this chalcone derivative make it a valuable tool for research in oxidative stress-related diseases and a potential lead compound for drug development.

References

Mechanism of Action of 2-Trifluoromethyl-2'-methoxychalcone as an Nrf2 Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 2-Trifluoromethyl-2'-methoxychalcone, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This chalcone (B49325) derivative has demonstrated significant efficacy in upregulating the expression of cytoprotective genes both in vitro and in vivo. The primary mechanism involves the non-redox-dependent derepression of Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This guide provides a comprehensive overview of the signaling pathway, quantitative data on its efficacy, and detailed experimental protocols for key assays.

Introduction to the Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation[1]. Upon exposure to inducers, such as this compound, this interaction is disrupted. Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional activation of a battery of cytoprotective genes, including those involved in antioxidant synthesis and detoxification[2][3][4].

Mechanism of Action of this compound

This compound is a potent Nrf2 activator.[3][4][5][6] Its mechanism of action is believed to be independent of the generation of reactive oxygen species (ROS) or alterations in the cellular redox status.[3][4][6][7] The prevailing hypothesis is that, as a Michael acceptor, the α,β-unsaturated carbonyl moiety of the chalcone directly interacts with specific, highly reactive cysteine residues on the Keap1 protein.[2][8] This covalent modification is thought to induce a conformational change in Keap1, leading to the release of Nrf2 and its subsequent activation of the ARE pathway. While the specific cysteine residues on Keap1 targeted by this chalcone have not been definitively identified, key sensor cysteines such as C151, C273, and C288 are known to be susceptible to modification by other electrophilic Nrf2 activators.[9][10][11]

Signaling Pathway Diagram

Nrf2_Activation_by_Chalcone cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Direct Interaction (Cysteine Modification) Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Cytoprotective Genes (GCLM, NQO1, etc.) ARE->Genes Binding Transcription Transcription Genes->Transcription

Proposed mechanism of Nrf2 activation by this compound.

Quantitative Data

The efficacy of this compound as an Nrf2 activator has been quantified in both in vitro and in vivo models. The data is summarized in the tables below.

Table 1: In Vitro Nrf2 Activation
Cell LineTreatmentConcentrationTarget GeneFold Induction (vs. Vehicle)Reference
Human Bronchial Epithelial Cells (Beas-2B)This compound10 µMGCLMMarked Increase[Cayman Chemical]
Human Bronchial Epithelial Cells (Beas-2B)This compound10 µMNQO1Marked Increase[Cayman Chemical]
Stably transfected Beas-2B cells (NQO1-ARE)This compoundConcentration-dependentLuciferaseSignificant Increase[5]
Table 2: In Vivo Nrf2 Activation
Animal ModelTreatmentDosageTissueTarget GeneFold Induction (vs. Vehicle)Reference
C57BL/6 MiceThis compound50 mg/kg (single dose)Small IntestineGCLM6-fold[5]
C57BL/6 MiceThis compound50 mg/kg (single dose)Small IntestineNQO110-fold[5]
Table 3: Comparative In Vivo Efficacy
Animal ModelTreatmentDosageTissueTarget GeneFold Induction (vs. Sulforaphane)Reference
C57BL/6 MiceThis compound50 mg/kgSmall IntestineGCLM3-fold higher[5]
C57BL/6 MiceThis compound50 mg/kgSmall IntestineNQO15-fold higher[5]

Experimental Protocols

The following are representative protocols for assessing the Nrf2-activating potential of this compound.

In Vitro Nrf2 Activation Assay

Objective: To determine the ability of this compound to induce the expression of Nrf2-target genes in human bronchial epithelial cells.

Materials:

  • Human bronchial epithelial cell line (e.g., Beas-2B)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (GCLM, NQO1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture: Culture Beas-2B cells in appropriate flasks or plates until they reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for GCLM, NQO1, and the housekeeping gene, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Experimental Workflow Diagram

in_vitro_workflow A Culture Beas-2B Cells B Treat with Chalcone or Vehicle A->B C Harvest Cells & Extract RNA B->C D Synthesize cDNA C->D E Perform qPCR for GCLM, NQO1, GAPDH D->E F Analyze Data (ΔΔCt) E->F

Workflow for in vitro Nrf2 activation assay.
In Vivo Nrf2 Activation Study

Objective: To evaluate the efficacy of orally administered this compound in activating Nrf2 in a mouse model.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • This compound

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

  • Tissue homogenization buffer and equipment

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for mouse Gclm, Nqo1, and a housekeeping gene (e.g., Gapdh)

  • Real-time PCR instrument

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) or vehicle to the mice via oral gavage.

  • Tissue Collection: Euthanize the mice at a specified time point after dosing (e.g., 24 hours).

  • Tissue Processing: Harvest the small intestine, flush with cold PBS, and homogenize a section of the tissue in an appropriate buffer.

  • RNA Extraction, cDNA Synthesis, and qPCR: Follow the same procedures as described for the in vitro assay (steps 3-6) using the tissue homogenate.

Experimental Workflow Diagram

in_vivo_workflow A Acclimate C57BL/6 Mice B Oral Gavage with Chalcone or Vehicle A->B C Euthanize and Harvest Small Intestine B->C D Homogenize Tissue & Extract RNA C->D E Synthesize cDNA D->E F Perform qPCR for mGclm, mNqo1, mGapdh E->F G Analyze Data (ΔΔCt) F->G

Workflow for in vivo Nrf2 activation study.

Conclusion

This compound is a robust activator of the Nrf2 signaling pathway, demonstrating significant potential for therapeutic applications in conditions associated with oxidative stress. Its mechanism, which appears to be independent of ROS generation and likely involves direct modification of Keap1, offers a targeted approach to upregulating cellular defense mechanisms. The quantitative data presented herein underscore its potency, surpassing that of the well-characterized Nrf2 activator sulforaphane (B1684495) in in vivo models. Further investigation into the precise molecular interactions with Keap1 will provide a more complete understanding of its mechanism and facilitate the development of next-generation Nrf2-based therapeutics.

References

The Ascendant Therapeutic Promise of Trifluoromethyl Chalcones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties. The strategic incorporation of a trifluoromethyl (CF3) group into the chalcone (B49325) scaffold has emerged as a powerful approach in medicinal chemistry to enhance their therapeutic potential. The unique physicochemical properties of the CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, can significantly augment the biological activity of the parent chalcone molecule. This technical guide provides an in-depth exploration of the biological activities and therapeutic promise of trifluoromethyl chalcones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.

Biological Activities and Therapeutic Potential

Trifluoromethyl chalcones have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the α,β-unsaturated carbonyl system, a key pharmacophore in chalcones, facilitating interactions with biological targets.

Anticancer Activity

A significant body of research highlights the potent anticancer effects of trifluoromethyl chalcones against various cancer cell lines, including those resistant to conventional therapies.[1][2][3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance.[1][4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative trifluoromethyl chalcones against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
YS71 LNCaP (Prostate)Dose-dependent antitumor effect[1][6]
PC-3 (Prostate)Dose-dependent antitumor effect[1][6]
DU145 (Prostate)Dose-dependent antitumor effect[1][6]
Chalcone 5 DU145 (Prostate)< 0.2[2]
PC-3 (Prostate)< 0.2[2]
DU145/TxR (Docetaxel-resistant)0.14 - 0.28[2]
PC-3/TxR (Docetaxel-resistant)0.14 - 0.28[2]
3'-(trifluoromethyl)chalcone Hep-2 (Laryngeal Carcinoma)Not specified (tested at 5-25 µg/mL)[7]
B-16 (Melanoma)Not specified (tested at 5-25 µg/mL)[7]
A549 (Lung Adenocarcinoma)Not specified (tested at 5-25 µg/mL)[7]
Chalcone 4c Hela (Cervical Cancer)0.025[8]
U937 (Leukemia)0.025[8]
MGC-803 (Gastric Cancer)0.025 - 0.254[8]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Trifluoromethyl chalcones have exhibited promising antibacterial and antifungal activities, positioning them as potential leads for the development of new antimicrobial agents.[9][10][11]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethyl chalcones against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 13 Staphylococcus aureus15.6[12]
Candida parapsilosis15.6 - 31.25[13]
Compound 14 Staphylococcus aureus7.81[12]
Compound A3 Staphylococcus aureus51 (µM)[11]
Escherichia coliMore active than benzyl (B1604629) penicillin[11]
Proteus vulgarisMore active than benzyl penicillin[11]
Compound B3 Staphylococcus aureus48 (µM)[11]
Bacillus subtilis24 (µM)[11]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Chalcones, including fluorinated derivatives, have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[6][14] They can inhibit the production of pro-inflammatory mediators, making them potential candidates for treating inflammatory disorders.

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of chalcones. A trifluoromethyl analog of verbenachalcone (B1252016) has been shown to promote neurite outgrowth and cell proliferation in neuronal cell lines.[13] Furthermore, chalcones have been investigated for their potential in neurodegenerative diseases like Parkinson's by modulating signaling pathways such as the AMP-activated protein kinase (AMPK) pathway.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of trifluoromethyl chalcones.

Synthesis of Trifluoromethyl Chalcones (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a widely used and efficient method for the synthesis of chalcones.[16][17][18]

Materials and Reagents:

  • Substituted acetophenone (B1666503) (e.g., 4'-trifluoromethyl acetophenone)

  • Aromatic aldehyde

  • Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

  • Solvent (e.g., Ethanol)

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Reactant Preparation: Dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol (B145695) in a round-bottom flask.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude chalcone.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Characterize the purified trifluoromethyl chalcone using techniques such as NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][19][20][21]

Materials and Reagents:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Trifluoromethyl chalcone stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl chalcone for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][13][22][23]

Materials and Reagents:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for fungi)

  • 96-well microtiter plates

  • Trifluoromethyl chalcone stock solutions

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., McFarland 0.5 standard)

  • Incubator

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the trifluoromethyl chalcone in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of trifluoromethyl chalcones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Apoptosis Induction

A primary mechanism of the anticancer activity of trifluoromethyl chalcones is the induction of apoptosis, or programmed cell death.[4][6][24][25]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Trifluoromethyl Chalcone Trifluoromethyl Chalcone TRAIL/DR4/DR5 Up-regulation TRAIL/DR4/DR5 Up-regulation Trifluoromethyl Chalcone->TRAIL/DR4/DR5 Up-regulation Mitochondrial Dysfunction Mitochondrial Dysfunction Trifluoromethyl Chalcone->Mitochondrial Dysfunction Caspase-8 Activation Caspase-8 Activation TRAIL/DR4/DR5 Up-regulation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Apoptosis induction by trifluoromethyl chalcones.

Trifluoromethyl chalcones can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This involves the upregulation of death receptors like TRAIL, DR4, and DR5, leading to the activation of caspase-8. They can also induce mitochondrial dysfunction, resulting in the release of cytochrome c and the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave key cellular substrates like PARP, ultimately leading to apoptotic cell death.[6][25]

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer.[4][10][12][26] Chalcones have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.

nfkb_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα P Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation IκBα-NF-κB Complex IκBα-NF-κB Complex IκBα-NF-κB Complex->IκBα IκBα-NF-κB Complex->NF-κB (p50/p65) IκBα-NF-κB Complex->NF-κB (p50/p65) Release Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory & Pro-survival Genes Inflammatory & Pro-survival Genes Gene Transcription->Inflammatory & Pro-survival Genes Trifluoromethyl Chalcone Trifluoromethyl Chalcone Trifluoromethyl Chalcone->IKK Complex Inhibition IκBα Degradation IκBα Degradation Trifluoromethyl Chalcone->IκBα Degradation Inhibition nrf2_pathway Trifluoromethyl Chalcone Trifluoromethyl Chalcone Keap1 Keap1 Trifluoromethyl Chalcone->Keap1 Modification Keap1-Nrf2 Complex Keap1-Nrf2 Complex Keap1->Keap1-Nrf2 Complex Conformational Change Nrf2 Nrf2 Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Keap1-mediated Nuclear Translocation Nuclear Translocation Nrf2->Nuclear Translocation Keap1-Nrf2 Complex->Keap1 Keap1-Nrf2 Complex->Nrf2 Keap1-Nrf2 Complex->Nrf2 Release ARE ARE Nuclear Translocation->ARE Binding Antioxidant & Detoxifying Genes Antioxidant & Detoxifying Genes ARE->Antioxidant & Detoxifying Genes Transcription

References

An In-depth Technical Guide on the Discovery and Structure Elucidation of Novel Methoxychalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of naturally occurring polyphenolic compounds belonging to the flavonoid family, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Their simple chemical nature makes them readily synthesizable, and they exhibit a wide spectrum of promising biological activities. Methoxychalcone derivatives, which feature one or more methoxy (B1213986) (-OCH3) groups on their aromatic rings, have garnered significant attention in medicinal chemistry. These substitutions can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing their therapeutic potential.

This guide provides a comprehensive overview of the methodologies for the discovery, synthesis, and detailed structure elucidation of novel methoxychalcone derivatives. It includes experimental protocols, data presentation standards, and visualizations of key workflows and biological signaling pathways.

Synthesis of Methoxychalcone Derivatives

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general and reliable method for synthesizing a methoxychalcone derivative.

Materials:

  • Substituted 2'-hydroxyacetophenone (B8834) (or other acetophenone derivative)

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (B145695) or Isopropyl Alcohol (IPA)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 0.05 mol) of the substituted acetophenone and the appropriate benzaldehyde in a suitable solvent like ethanol or IPA (approx. 50 mL).

  • Reaction Initiation: Cool the mixture in an ice bath to 0°C with continuous stirring. Slowly add a 40% aqueous solution of NaOH (approx. 20 mL) to the mixture.

  • Reaction Progression: Maintain the reaction at a low temperature (0-25°C) and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as hexane:ethyl acetate.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the solution with dilute HCl to a pH of approximately 2-3 to precipitate the chalcone (B49325).

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals. Dry the purified product in a desiccator.

G Workflow for Methoxychalcone Synthesis and Purification start Start reactants Dissolve Acetophenone & Benzaldehyde in Ethanol start->reactants cool Cool to 0°C in Ice Bath reactants->cool catalyst Add NaOH (aq) Catalyst cool->catalyst react Stir for 12-24h at RT catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Pour into Ice Water & Acidify with HCl monitor->workup Reaction Complete filter Vacuum Filtration workup->filter crude Crude Chalcone (Solid) filter->crude recrystallize Recrystallize from Hot Ethanol crude->recrystallize purified Collect & Dry Pure Crystals recrystallize->purified end Pure Methoxychalcone purified->end

Workflow for Methoxychalcone Synthesis and Purification

Structure Elucidation

Unambiguous confirmation of the chemical structure of a newly synthesized compound is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

Experimental Protocols for Structural Analysis

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is indispensable for determining the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified methoxychalcone.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz or higher spectrometer recommended):

    • ¹H NMR: Acquire a standard proton spectrum to identify the chemical shift, integration (number of protons), and multiplicity (splitting pattern) of all protons. For chalcones, the vinylic protons (H-α and H-β) typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. The carbonyl carbon is a key signal, typically appearing downfield (δ ≈ 187-197 ppm).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS confirms the molecular weight and provides information about the fragmentation pattern, further validating the structure.

  • Sample Preparation:

    • Prepare a stock solution of the purified chalcone (e.g., 1 mg/mL) in methanol (B129727) or acetonitrile.

    • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Acquisition:

    • LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) to separate the compound from any minor impurities.

    • MS Analysis: Analyze the eluent using a mass spectrometer, typically with an electrospray ionization (ESI) source in positive or negative ion mode. This provides the exact mass of the parent ion ([M+H]⁺ or [M-H]⁻), which should match the calculated molecular weight of the proposed structure.

    • MS/MS Analysis: Perform tandem mass spectrometry on the parent ion to induce fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and helps confirm its structure.

Protocol 3: X-ray Crystallography This technique provides the definitive three-dimensional atomic arrangement of a molecule in its crystalline state.

  • Crystal Growth: Grow single crystals of the purified methoxychalcone suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

    • Maintain the crystal at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the collected diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model to determine precise bond lengths, bond angles, and torsion angles. The final refined structure provides unambiguous proof of the compound's constitution and stereochemistry.

G Logical Workflow for Structure Elucidation start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms LC-MS Analysis start->ms xray Single Crystal X-ray Diffraction start->xray data_nmr C-H Framework Stereochemistry nmr->data_nmr data_ms Molecular Weight Elemental Formula ms->data_ms data_xray 3D Atomic Structure Absolute Confirmation xray->data_xray decision Is Structure Confirmed? data_nmr->decision data_ms->decision data_xray->decision elucidated Structure Elucidated decision->elucidated Yes revise Revise Proposed Structure decision->revise No revise->start

Logical Workflow for Structure Elucidation

Biological Activities and Signaling Pathways

Methoxychalcone derivatives exhibit a remarkable range of biological activities, primarily attributed to their ability to modulate key cellular signaling pathways.

Data Presentation

The biological efficacy of these compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), which are summarized below.

Table 1: Anticancer Activity of Selected Methoxychalcone Derivatives

CompoundCell LineActivityIC₅₀ (µM)Reference
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeK562 (Leukemia)Apoptosis Induction~5.0
4-Methoxychalcone Derivative (Compound 25)MCF-7 (Breast)Tubulin Polymerization Inhibition3.44 ± 0.19
4-Methoxychalcone Derivative (Compound 25)HepG2 (Liver)Tubulin Polymerization Inhibition4.64 ± 0.23
4-Methoxychalcone Derivative (Compound 25)HCT116 (Colon)Tubulin Polymerization Inhibition6.31 ± 0.27
Trimethoxy Derivative (Compound 61)HepG2 (Liver)Anticancer1.62
Trimethoxy Derivative (Compound 61)MCF-7 (Breast)Anticancer1.88

Table 2: Anti-inflammatory Activity of Selected Methoxychalcone Derivatives

CompoundCell LineTargetIC₅₀ (µM) / InhibitionReference
2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC)RAW 264.7NO ProductionPotent Inhibition at 2.5-20 µM
2-Hydroxy-4'-methoxychalcone (AN07)RAW 264.7iNOS, COX-2Significant Amelioration
Paratocarpin EMurine Microglial BV-2NO Production10.33–18.18
Key Signaling Pathways

1. Anti-inflammatory Pathway: NF-κB Inhibition Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger a strong inflammatory response in macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that activates the transcription factor NF-κB. Activated NF-κB then promotes the expression of pro-inflammatory mediators like iNOS, COX-2, and various cytokines. Several methoxychalcone derivatives exert their anti-inflammatory effects by inhibiting this pathway.

G Inhibition of LPS-Induced Inflammatory Pathway stimulus stimulus receptor receptor pathway pathway inhibitor inhibitor tf tf response response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Releases Translocation Nuclear Translocation NFkB->Translocation Gene Gene Transcription Translocation->Gene Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Gene->Mediators Chalcone Methoxychalcone Derivative Chalcone->IKK Inhibits Chalcone->IkB Inhibits G Activation of the Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stressor stressor activator activator complex complex tf tf response response Keap1_Nrf2 Keap1-Nrf2 Complex Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Chalcone Methoxychalcone Derivative Chalcone->Keap1_Nrf2 Disrupts ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Disrupts Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Proteins Antioxidant Proteins (HO-1, NQO1, GSH) Transcription->Proteins G Inhibition of the PI3K/Akt Survival Pathway receptor receptor pathway pathway inhibitor inhibitor response response apoptosis apoptosis GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival & Growth mTOR->Proliferation Chalcone Methoxychalcone Derivative Chalcone->PI3K Inhibits Chalcone->Akt Inhibits

physicochemical properties of 2-Trifluoromethyl-2'-methoxychalcone (solubility, stability)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Trifluoromethyl-2'-methoxychalcone (CAS: 1309371-03-6), a potent activator of the Nrf2 signaling pathway with significant potential in therapeutic research.[1][2][3][4] This document details the solubility and stability of the compound, presenting quantitative data in structured tables and outlining detailed experimental protocols for their determination. Furthermore, this guide includes a visualization of the compound's mechanism of action within the Keap1-Nrf2 signaling pathway, rendered using the DOT language for Graphviz.

Introduction

This compound is a synthetic chalcone (B49325) derivative that has garnered interest for its potent biological activity.[3] Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular derivative is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Understanding the physicochemical properties of this compound, such as its solubility and stability, is paramount for its effective use in preclinical and clinical research, informing formulation development, and ensuring the reliability of experimental outcomes.

General Properties

PropertyValueReference
Chemical Name (E)-1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one[1][2][5][6]
CAS Number 1309371-03-6[1][2][6][7]
Molecular Formula C17H13F3O2[1][5][6][7]
Molecular Weight 306.3 g/mol [1][2][7]
Purity ≥98%[1][2][7]
Appearance Typically supplied as a solution in methyl acetate (B1210297) or acetate[1][2][7][8]
UV max (λmax) 219, 288 nm[1][2]

Solubility

The solubility of a compound is a critical parameter for its biological activity and formulation. The solubility of this compound has been determined in several common organic solvents and a buffered aqueous solution.

Quantitative Solubility Data
SolventSolubility
Dimethylformamide (DMF)14 mg/mL[1][7][8]
Ethanol≤11 mg/mL[7][8]
Dimethyl sulfoxide (B87167) (DMSO)5 mg/mL[1][7][8]
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL[1][2]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, ethanol, DMF, PBS)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV system

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved material settle.

  • Centrifuge the samples to further separate the saturated solution from the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Calculate the solubility in mg/mL.

Stability

The chemical stability of a compound is crucial for its storage, handling, and use in long-term studies.

Stability Data
ConditionStability
Storage at -20°C≥ 2 years[2]
Experimental Protocol for Stability Assessment (Accelerated Stability Study)

Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions.

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • Glass vials with appropriate closures

  • HPLC-UV system

Procedure:

  • Prepare multiple samples of this compound in the desired formulation or as a solid.

  • Place the samples in stability chambers set to accelerated conditions (e.g., 40°C / 75% relative humidity).

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC-UV method.

  • Compare the results to the initial sample (time 0) to determine the extent of degradation.

  • A significant change is typically defined as a greater than 5% loss of the initial assay value or the formation of significant degradation products.

Mechanism of Action: Nrf2 Pathway Activation

This compound is an electrophilic compound that activates the Nrf2 pathway.[1][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Chalcones, acting as Michael acceptors, can covalently modify specific cysteine residues on Keap1.[2][7] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.[2][5]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Chalcone->Keap1_Nrf2 Cysteine Modification ARE ARE Nrf2_nuc->ARE Binds to Maf sMaf Maf->ARE Transcription Gene Transcription ARE->Transcription Genes Cytoprotective Genes (e.g., NQO1, GCLM) Transcription->Genes

Nrf2 signaling pathway activation by this compound.

Conclusion

This technical guide provides essential physicochemical data and experimental protocols for this compound. The summarized solubility and stability information, along with the detailed mechanism of Nrf2 pathway activation, will be a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology. Adherence to the provided protocols will ensure consistent and reliable experimental outcomes.

References

In Vitro Antioxidant Capacity of 2-Trifluoromethyl-2'-methoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of 2-Trifluoromethyl-2'-methoxychalcone. While direct free-radical scavenging data for this specific chalcone (B49325) is not extensively available in current literature, this document synthesizes information on its potent activity as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key endogenous antioxidant response mechanism. To provide a broader context, a comparative analysis of the direct antioxidant activity of structurally related chalcone derivatives is presented through data from common in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Detailed experimental protocols for these assays and for assessing Nrf2 activation are provided to facilitate further research.

Introduction to this compound

This compound, with the chemical formula C₁₇H₁₃F₃O₂, is a synthetic chalcone derivative that has garnered interest for its potential therapeutic properties. Chalcones, in general, are a class of organic compounds characterized by an open-chain flavonoid structure, which have been investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals directly or to modulate cellular antioxidant defense systems.

For this compound, the primary mechanism of antioxidant action identified in the literature is the potent activation of the Nrf2 signaling pathway.

Primary Antioxidant Mechanism: Nrf2 Pathway Activation

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1. Upon exposure to inducers, such as this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and glutamate-cysteine ligase modifier subunit (GCLM).

In vitro and in vivo studies have demonstrated that this compound is a potent activator of this pathway. Treatment of human lung epithelial cells with this compound led to a significant increase in the expression of Nrf2-dependent antioxidant genes.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Chalcone->Keap1 Induces conformational change in Keap1 Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 Release & Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., NQO1, GCLM) ARE->Antioxidant_Genes Initiates Transcription Nrf2_n->ARE Binds to Nrf2_Assay_Workflow start Start seed_cells Seed AREc32 cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of This compound, positive control, and vehicle seed_cells->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate for 16-24 hours treat_cells->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Analyze data: Calculate fold induction measure_luminescence->analyze_data end End analyze_data->end

The Trifluoromethyl Group: A Key Player in Enhancing the Bioactivity of Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the chalcone (B49325) scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this versatile class of compounds. This guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating the anticancer, antimicrobial, and anti-inflammatory properties of chalcones, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group, owing to its unique electronic properties, has a profound impact on the bioactivity of organic molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically alter the pharmacokinetic and pharmacodynamic profile of a parent compound. In the context of chalcones—a class of aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system—the introduction of a CF3 group has been shown to potentiate their inherent biological activities, making them promising candidates for drug development.

Anticancer Activity of Trifluoromethylated Chalcones

The introduction of a trifluoromethyl group has been demonstrated to significantly enhance the anticancer potency of chalcones. Numerous studies have reported that trifluoromethylated chalcones exhibit potent cytotoxic effects against a wide range of cancer cell lines, often with greater efficacy than their non-fluorinated counterparts.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of various trifluoromethylated chalcones, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
α-CF3 Chalcone 2 4-NO2 on Ring BDU145 (Prostate)<0.2[1]
PC-3 (Prostate)<0.2[1]
α-CF3 Chalcone 5 3,4-difluoro on Ring BDU145 (Prostate)<0.2[1]
PC-3 (Prostate)<0.2[1]
DU145/TxR (Docetaxel-resistant)0.14[1]
PC-3/TxR (Docetaxel-resistant)0.28[1]
YS71 3,4-difluoro-α-trifluoromethylLNCaP (Prostate)Dose-dependent inhibition[2][3][4]
DU145 (Prostate)Dose-dependent inhibition[2][3][4]
PC-3 (Prostate)Dose-dependent inhibition[2][3][4]
Compound 13 2-CF3 on Ring BS. aureus15.6 (µg/mL)[5]
Compound 14 3-CF3 on Ring BS. aureus7.81 (µg/mL)[5]
3'-(trifluoromethyl)chalcone 3'-CF3 on Ring AHep-2 (Laryngeal Carcinoma)-[6]
B-16 (Melanoma)-[6]
A549 (Lung Adenocarcinoma)-[6]
Mechanism of Action: Induction of Apoptosis

Trifluoromethylated chalcones often exert their anticancer effects by inducing programmed cell death, or apoptosis. This is typically mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins.

cluster_Stimulus Cellular Stress cluster_Mitochondria Mitochondrial Events cluster_Cytosol Cytosolic Events Chalcone Trifluoromethylated Chalcone Bax Bax Chalcone->Bax Activates Bcl2 Bcl-2 Chalcone->Bcl2 Inhibits CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->CytochromeC Inhibits Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway Induced by Trifluoromethylated Chalcones.

Antimicrobial Activity of Trifluoromethylated Chalcones

The inclusion of a trifluoromethyl group has also been shown to enhance the antimicrobial properties of chalcones, rendering them effective against a range of pathogenic bacteria and fungi. The increased lipophilicity imparted by the CF3 group is thought to facilitate the penetration of microbial cell membranes.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of trifluoromethylated chalcones against various microbial strains.

Compound SeriesSubstitution PatternMicrobial StrainMIC (µM)Reference
Series A 4'-(trifluoromethyl)phenyl with 3-indolylStaphylococcus aureus51[7]
Escherichia coli-[7]
Proteus vulgaris-[7]
Series B 4'-(trifluoromethoxy)phenyl with 3-indolylStaphylococcus aureus48[7]
Bacillus subtilis24[7]
Escherichia coli-[7]
Proteus vulgaris-[7]
Compound 13 2,4,6-trimethoxy on Ring A, 2-CF3 on Ring BStaphylococcus aureus15.6 (µg/mL)[5]
Compound 14 2,4,6-trimethoxy on Ring A, 3-CF3 on Ring BStaphylococcus aureus7.81 (µg/mL)[5]

Anti-inflammatory Activity of Trifluoromethylated Chalcones

Chalcones are known to possess anti-inflammatory properties, and the addition of a trifluoromethyl group is anticipated to modulate this activity. The primary mechanisms of anti-inflammatory action for chalcones involve the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and JNK. While specific quantitative data for the anti-inflammatory activity of trifluoromethylated chalcones is limited in the available literature, the general mechanisms are well-established for the chalcone scaffold.

Signaling Pathways in Inflammation

cluster_Stimulus Inflammatory Stimuli cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS/Cytokines IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Inflammatory Gene Expression NFkB_nuc->Genes Induces Chalcone Trifluoromethylated Chalcone Chalcone->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by Chalcones.

cluster_Stimulus Cellular Stress cluster_Cascade Kinase Cascade cluster_Downstream Downstream Effects Stress Stress Stimuli MAPKKK MAPKKK Stress->MAPKKK Activates MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates AP1 AP-1 JNK->AP1 Activates Inflammation Inflammation/ Apoptosis AP1->Inflammation Chalcone Trifluoromethylated Chalcone Chalcone->JNK Inhibits

Modulation of the JNK Signaling Pathway by Chalcones.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of trifluoromethylated chalcones, as cited in the presented data.

Synthesis of Trifluoromethylated Chalcones

A common method for synthesizing the chalcone backbone is the Claisen-Schmidt condensation.[1][8][9][10]

  • Reactant Preparation: Dissolve equimolar amounts of an appropriately substituted acetophenone (B1666503) and an aromatic aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, in a round-bottom flask.

  • Catalyst Addition: While stirring at room temperature, slowly add a solution of a base catalyst (e.g., 10-20 mol% of NaOH or KOH in water or ethanol).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. The chalcone product will typically precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.

The trifluoromethyl group can be introduced at the α-position of the chalcone.[4][11][12]

  • Reactant Setup: In a reaction vessel, combine the synthesized chalcone, a copper(I) catalyst (e.g., CuI), and a trifluoromethylating agent such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent).

  • Solvent and Atmosphere: Add a suitable solvent like DMF and conduct the reaction under an inert atmosphere (e.g., nitrogen).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and stir for the required duration.

  • Workup and Purification: After completion, the reaction mixture is typically concentrated and purified by column chromatography to isolate the α-trifluoromethylated chalcone.

Biological Assays

The MTT assay is a colorimetric method to assess cell viability.[6][13][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

cluster_Workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Chalcone (various concentrations) A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for Assessing Chalcone Cytotoxicity using the MTT Assay.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the trifluoromethylated chalcone in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[10][14][15]

  • Animal Grouping: Divide the animals (typically rats or mice) into control and treatment groups.

  • Compound Administration: Administer the trifluoromethylated chalcone or a reference drug (e.g., indomethacin) to the treatment groups, usually orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a phlogistic agent (e.g., carrageenan) into the plantar surface of the hind paw of each animal to induce edema.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Conclusion

The incorporation of a trifluoromethyl group into the chalcone framework represents a highly effective strategy for enhancing its bioactivity. The resulting trifluoromethylated chalcones have demonstrated significant potential as anticancer and antimicrobial agents, with evidence suggesting their utility as anti-inflammatory compounds as well. The detailed protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of molecules for therapeutic applications.

References

Unveiling the Anti-Cancer Potential: A Technical Guide to the Preliminary Cytotoxicity Screening of 2-Trifluoromethyl-2'-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 2-Trifluoromethyl-2'-methoxychalcone, a synthetic chalcone (B49325) derivative with potential applications in oncology. While extensive cancer cell line screening data for this specific compound is not widely published, this document consolidates the known mechanistic insights, provides detailed experimental protocols for cytotoxicity evaluation based on established methods for analogous compounds, and presents contextual data from structurally related chalcones.

Introduction: The Promise of Chalcones in Oncology

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are precursors to flavonoids and are abundant in various edible plants.[1] The unique chemical architecture of chalcones has drawn significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Synthetic chalcone derivatives are being extensively explored as they offer the potential for enhanced potency and targeted activity against cancer cells.[1]

This compound is a novel synthetic chalcone derivative. While its broad-spectrum cytotoxic activity against a wide array of cancer cell lines is still under investigation, it has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] This pathway is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress.[3]

Mechanism of Action: Nrf2 Pathway Activation

The primary reported mechanism of action for this compound is the activation of the Nrf2 pathway.[3][4][5] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[3] Upon exposure to oxidative or electrophilic stress, or induction by small molecules like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes. This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Glutamate-Cysteine Ligase Modifier Subunit (GCLM).[3][4] Studies have shown that treatment of human bronchial epithelial cells with 10 μM this compound resulted in a significant increase in the expression of NQO1 and GCLM.[4] Furthermore, in vivo studies in mice demonstrated that a 50 mg/kg dose of the compound led to a 4.5-fold and 4.6-fold increase in the expression of GCLM and NQO1, respectively, in the small intestine.[4]

The activation of the Nrf2 pathway by this chalcone derivative has been shown to be independent of the generation of reactive oxygen species.[3]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Cul3 Cullin3-Rbx1 Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Ub Ubiquitin Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Genes Cytoprotective Genes (NQO1, GCLM, etc.) Chalcone This compound Chalcone->Keap1 Inactivation

Nrf2 signaling pathway activation by this compound.

Quantitative Cytotoxicity Data

While comprehensive IC50 data for this compound across a wide range of cancer cell lines is not yet publicly available, the following table presents data for other structurally related chalcone derivatives. This information is intended to provide a comparative context for the potential cytotoxic potency of this class of compounds.

Disclaimer: The data in this table is for structurally related chalcone derivatives and NOT for this compound. This information is for illustrative purposes only.

Compound Name/DescriptionCancer Cell LineIC50 (µM)Reference
Compound 5h (4-CF3 Chalcone derivative) A549 (Lung)7.80 ± 3.06[3]
PANC-1 (Pancreatic)8.75 ± 1.86[3]
Compound 13 (Prenylated Chalcone) MCF-7 (Breast)3.30 ± 0.92[6]
ZR-75-1 (Breast)8.75 ± 2.01[6]
MDA-MB-231 (Breast)18.10 ± 1.65[6]
Compound 12 (Prenylated Chalcone) MCF-7 (Breast)4.19 ± 1.04[6]
ZR-75-1 (Breast)9.40 ± 1.74[6]
MDA-MB-231 (Breast)6.12 ± 0.84[6]
Licochalcone A A549 (Lung)46.13[7]
B-16 (Melanoma)25.89[7]
3'-(Trifluoromethyl)chalcone A549 (Lung)81.34[7]
B-16 (Melanoma)61.54[7]

Experimental Protocols for Cytotoxicity Screening

The following protocols are standard methods for assessing the cytotoxicity of chalcone derivatives and are applicable for the screening of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, K562 - leukemia) and a normal cell line (e.g., human dermal fibroblasts - HdFn) should be used.

  • Culture Medium: Cells are to be cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 1.5 x 10³ to 3 x 10⁴ cells per well (optimal density varies by cell line) in 100 µL of culture medium.[4][7]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at various concentrations (e.g., 5, 10, 15, 20, 25 µg/mL or a logarithmic dilution series).[7] Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (B1662922) or cisplatin (B142131) (positive control).

  • Incubation: Incubate the plates for another 24 to 48 hours.[4][7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Treat with this compound (Various Concentrations) incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add DMSO to Dissolve Formazan incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

References

Unlocking Endogenous Defenses: The Anti-inflammatory Potential of 2-Trifluoromethyl-2'-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic inflammation is a key pathological driver of numerous diseases, necessitating the development of novel therapeutic agents that can modulate inflammatory pathways. 2-Trifluoromethyl-2'-methoxychalcone, a synthetic chalcone (B49325) derivative, has emerged as a potent indirect anti-inflammatory agent through its robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes that combat oxidative stress, a critical component of the inflammatory cascade. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for its study, and a visual representation of the key signaling pathway it modulates.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core that connects two aromatic rings. These compounds, both naturally occurring and synthetic, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The anti-inflammatory effects of many chalcones are attributed to their ability to interfere with pro-inflammatory signaling pathways such as NF-κB and to modulate the production of inflammatory mediators.[2]

This compound (CAS: 1309371-03-6) is a specifically engineered chalcone derivative that has been identified as a powerful activator of the Nrf2 pathway.[3][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Electrophilic compounds, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[3]

This guide will delve into the technical details of the anti-inflammatory effects of this compound, focusing on its well-documented role as an Nrf2 activator.

Mechanism of Action: Nrf2 Pathway Activation

The primary anti-inflammatory mechanism of this compound is its potent activation of the Keap1-Nrf2 signaling pathway.[4][5] This pathway is a central regulator of cellular defense against oxidative and electrophilic stress, which are key contributors to inflammation.

The α,β-unsaturated ketone moiety of the chalcone acts as a Michael acceptor, enabling it to react with the sulfhydryl groups of cysteine residues within Keap1.[1] This covalent modification leads to the dissociation of Nrf2 from Keap1. Once liberated, Nrf2 translocates to the nucleus and heterodimerizes with small Maf proteins. This complex then binds to the ARE, driving the expression of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[3]

Key Nrf2-regulated genes with anti-inflammatory functions include:

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.

  • Glutamate-Cysteine Ligase Modifier Subunit (GCLM): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

By upregulating these and other protective genes, this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate the oxidative damage that perpetuates inflammatory responses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Reacts with Keap1 Cysteines Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Nuclear Translocation Maf sMaf Nrf2_nuc->Maf ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Gene Transcription (e.g., NQO1, GCLM) Synthesis_Workflow Reactants 2'-Methoxyacetophenone + 2-(Trifluoromethyl)benzaldehyde Reaction Claisen-Schmidt Condensation (Stir at RT, 12-24h) Reactants->Reaction Solvent_Base Ethanol + NaOH (catalyst) Solvent_Base->Reaction Quench Pour into ice water, Acidify with HCl Reaction->Quench Precipitation Precipitation of crude product Quench->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Purification Recrystallization from Ethanol Filtration->Purification Product Pure 2-Trifluoromethyl- 2'-methoxychalcone Purification->Product

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by their α,β-unsaturated ketone core structure, are a significant class of compounds in medicinal chemistry and drug development due to their wide array of pharmacological activities. The Claisen-Schmidt condensation is the most common and efficient method for their synthesis, involving a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). This document provides a detailed, step-by-step protocol for the synthesis of chalcones, methods for their purification and characterization, and a summary of quantitative data for representative derivatives. Additionally, it illustrates the experimental workflow and a key signaling pathway modulated by chalcones.

Introduction

Chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are precursors for flavonoids and isoflavonoids in plants and have attracted considerable attention from the scientific community.[1] Their biological activities are diverse, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1] The therapeutic potential of chalcones is often attributed to the reactivity of the enone moiety, which can interact with biological nucleophiles. The Claisen-Schmidt condensation, a type of crossed-aldol condensation, offers a straightforward and versatile route to synthesize a wide variety of chalcone (B49325) analogues, making it an invaluable tool in drug discovery and development.[1]

Experimental Protocols

This section outlines a general protocol for the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones. Specific examples with varying reactants and conditions are provided in the data tables below.

Materials
  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Acetophenone derivative (e.g., Acetophenone)

  • Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

  • Solvent (e.g., Ethanol, Methanol, or Isopropyl Alcohol)

  • Glacial Acetic Acid or Hydrochloric Acid (for neutralization)

  • Distilled water

  • Recrystallization solvent (e.g., Ethanol)

  • Standard laboratory glassware (round-bottom flask, beaker, Buchner funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates)

General Procedure for Base-Catalyzed Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the acetophenone derivative (1 equivalent) in a suitable solvent (e.g., ethanol).[2]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-60% NaOH or KOH).[2][3] The amount of base can vary, but typically a catalytic to equimolar amount is used.

  • Reaction: Continue stirring the reaction mixture at room temperature or with cooling in an ice bath. The reaction time can range from a few hours to overnight.[4] Monitor the progress of the reaction by TLC.[1]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[2] A precipitate of the crude chalcone should form. Acidify the mixture with dilute acid (e.g., HCl) to neutralize the excess base.[4]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel and wash the crude product with cold water to remove the catalyst and other water-soluble impurities.[2]

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, most commonly ethanol.[2]

  • Drying and Characterization: Dry the purified crystals in a desiccator or vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize quantitative data for the synthesis of representative chalcone derivatives under different conditions.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

EntryAromatic AldehydeAcetophenone DerivativeCatalystSolventTime (h)Temp (°C)Yield (%)Melting Point (°C)
1BenzaldehydeAcetophenoneNaOHEthanol4-6RT58-7556-57[5][6]
24-ChlorobenzaldehydeAcetophenoneNaOHMethanol3RT71.5113-117[5][7]
34-MethoxybenzaldehydeAcetophenoneNaOH95% EtOH-RT9073-74
4Benzaldehyde4-BromoacetophenoneNaOHEthanol3RT61-88105-107
54-Hydroxybenzaldehyde4-MethoxyacetophenoneNaOHGrinding0.5RT32.5-[8]

RT: Room Temperature

Table 2: Spectral Data for Selected Chalcones

Chalcone DerivativeIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Chalcone 1660 (C=O), 1622 (C=C)[1]7.40-8.05 (m, 12H, Ar-H & -CH=CH-)190.5 (C=O), 144.8, 138.3, 132.8, 130.5, 129.1, 128.6, 128.5, 122.1 (Ar-C & C=C)
4-Chlorochalcone 1655 (C=O), 1595 (C=C)7.35-8.00 (m, 11H, Ar-H & -CH=CH-)189.3 (C=O), 143.5, 138.8, 136.6, 133.5, 129.8, 129.1, 128.9, 121.9 (Ar-C & C=C)
4-Methoxychalcone 1650 (C=O), 1600 (C=C)3.85 (s, 3H, -OCH₃), 6.90-8.00 (m, 11H, Ar-H & -CH=CH-)189.9 (C=O), 163.5, 144.9, 138.5, 130.9, 130.2, 128.5, 127.4, 119.6, 114.3, 55.4 (-OCH₃)

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep1 Dissolve Aromatic Aldehyde and Acetophenone in Solvent react1 Add Base Catalyst to Reactant Mixture prep1->react1 prep2 Prepare Base Catalyst Solution prep2->react1 react2 Stir at Room Temperature (or with cooling) react1->react2 react3 Monitor by TLC react2->react3 workup1 Pour into Ice-Cold Water react3->workup1 workup2 Neutralize with Acid workup1->workup2 workup3 Collect Precipitate by Filtration workup2->workup3 workup4 Wash with Cold Water workup3->workup4 purify1 Recrystallize from Suitable Solvent workup4->purify1 purify2 Dry the Purified Product purify1->purify2 char1 Characterize (MP, IR, NMR, MS) purify2->char1 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB-IκB Complex p_IkB Phosphorylated IκB NFkB_IkB->p_IkB IKK IKK Complex IKK->NFkB_IkB Phosphorylates IκB degraded_IkB p_IkB->degraded_IkB Ubiquitination & Degradation NFkB Active NF-κB p_IkB->NFkB Releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation Chalcones Chalcones Chalcones->IKK Inhibit DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

References

Application of 2-Trifluoromethyl-2'-methoxychalcone in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is oxidative stress, which leads to cellular damage and apoptosis. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.

2-Trifluoromethyl-2'-methoxychalcone is a potent, synthetic chalcone (B49325) derivative that has been identified as a strong activator of the Nrf2 signaling pathway.[1][2][3] Its ability to induce the expression of antioxidant and detoxification enzymes makes it a promising candidate for investigation in the context of neurodegenerative disease research. This document provides an overview of its mechanism of action, quantitative data on its activity, and detailed protocols for its application in relevant in vitro models of neurodegeneration.

Mechanism of Action

This compound activates the Nrf2 pathway, leading to the upregulation of cytoprotective genes.[1][2] The proposed mechanism involves the disruption of the Keap1-Nrf2 interaction, although the precise mode of action is still under investigation. By promoting the nuclear translocation of Nrf2, this compound enhances the transcription of genes containing the Antioxidant Response Element (ARE), including NAD(P)H quinone dehydrogenase 1 (NQO1) and glutamate-cysteine ligase modifier subunit (GCLM), which is involved in glutathione (B108866) synthesis.[1][2][4] This induction of the endogenous antioxidant defense system can help mitigate the oxidative stress implicated in neurodegenerative processes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Leads to Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Chalcone->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO1, GCLM) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection & Neuroprotection Antioxidant_Genes->Cytoprotection Leads to

Figure 1: Mechanism of Nrf2 activation by this compound.

Data Presentation

The following table summarizes the quantitative data available for the activity of this compound.

ParameterCell Line/Animal ModelConcentration/DoseOutcomeReference
Nrf2-regulated gene expressionHuman bronchial epithelial cells10 µMMarked increase in GCLM and NQO1 expression[1][2][5]
Nrf2-regulated gene expressionC57BL/6 mice (small intestine)50 mg/kg4.5-fold increase in GCLM and 4.6-fold increase in NQO1 expression[1][2][5]
Luciferase activity (NQO1-ARE)Beas-2B cellsConcentration-dependentSignificant increase in luciferase activity[6]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line, SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Retinoic acid (for differentiation)

  • This compound

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • For differentiation into a neuronal phenotype, seed the cells at a density of 1 x 10⁵ cells/mL. After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid.

    • Culture for 5-7 days, changing the medium every 2-3 days, until neuronal morphology is observed.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is below 0.1%.

    • Pre-treat the differentiated SH-SY5Y cells with varying concentrations of the compound for 2 hours.

  • Induction of Neurotoxicity:

    • Prepare a fresh solution of H₂O₂ or 6-OHDA in a serum-free culture medium.

    • After the 2-hour pre-treatment, remove the medium containing the compound and add the neurotoxin-containing medium to the cells. A typical concentration for H₂O₂ is 100-200 µM, and for 6-OHDA is 50-100 µM (these should be optimized for your specific cell line and conditions).

    • Incubate the cells with the neurotoxin for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation, remove the neurotoxin-containing medium.

    • Add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

G cluster_workflow Experimental Workflow Start Start Culture Culture & Differentiate SH-SY5Y Cells Start->Culture Pretreat Pre-treat with 2-Trifluoromethyl- 2'-methoxychalcone Culture->Pretreat Induce Induce Neurotoxicity (e.g., H₂O₂) Pretreat->Induce Incubate Incubate 24 hours Induce->Incubate MTT MTT Assay Incubate->MTT Measure Measure Absorbance (570 nm) MTT->Measure Analyze Analyze Data (Cell Viability) Measure->Analyze End End Analyze->End

Figure 2: Workflow for in vitro neuroprotection assay.
Protocol 2: Western Blot Analysis of Nrf2 Target Gene Expression

This protocol outlines the procedure to measure the protein expression levels of Nrf2 and its downstream targets, such as NQO1, in response to treatment with this compound.

Materials:

  • Differentiated SH-SY5Y cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Nrf2, anti-NQO1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat differentiated SH-SY5Y cells with the desired concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Conclusion

This compound represents a valuable research tool for investigating the role of the Nrf2 pathway in neuroprotection. Its ability to upregulate endogenous antioxidant defenses makes it a compound of interest for developing therapeutic strategies for neurodegenerative diseases. The provided protocols offer a starting point for researchers to explore the neuroprotective potential of this compound in relevant cellular models. Further studies in animal models of neurodegeneration are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening Assays to Identify Novel Nrf2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for high-throughput screening (HTS) assays designed to identify and characterize novel activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it an attractive therapeutic target for a wide range of diseases.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to oxidative or electrophilic stimuli, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][3] This transcriptional activation leads to the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[1][4]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 Ubiquitination Activators Electrophiles / Oxidative Stress Activators->Keap1 Inactivation sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE Nrf2_nuc->ARE Binding sMaf->ARE Binding TargetGenes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->TargetGenes Transcription

Figure 1: The Nrf2-Keap1 signaling pathway.

Application Note 1: ARE-Luciferase Reporter Gene Assay

This is a widely used cell-based HTS assay for identifying Nrf2 activators. The assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of multiple copies of the ARE.[5][6] Activation of the Nrf2 pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Experimental Protocol

  • Cell Seeding:

    • Culture AREc32 cells (derived from MCF7 human breast cancer cells) or a similar ARE-reporter cell line (e.g., HepG2-ARE) to approximately 80% confluency.[5][7]

    • Trypsinize and resuspend the cells in the appropriate culture medium.

    • Seed the cells into 384-well or 1536-well white, clear-bottom assay plates at an optimized density (e.g., 1,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2.[5][8]

  • Compound Treatment:

    • Prepare a concentration gradient of test compounds and positive controls (e.g., tert-butylhydroquinone (B1681946) (tBHQ) or sulforaphane) in DMSO.[4][5]

    • Using a liquid handler, transfer a small volume (e.g., 23 nL) of the compound solutions to the assay plates, ensuring the final DMSO concentration is ≤ 0.5%.[8]

    • Incubate the plates for 16-24 hours at 37°C and 5% CO2.[7][8]

  • Luminescence Detection:

    • Equilibrate the assay plates to room temperature.

    • Add a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.[1][3]

    • Incubate for at least 10 minutes on a plate shaker to ensure complete cell lysis and signal stabilization.[7]

    • Measure the luminescence signal using a plate reader.

Data Presentation

ParameterValueReference
Z'-Factor ≥ 0.6[9]
Signal-to-Background (S/B) Ratio > 14.4-fold for top hits[5]
Hit Rate ~0.5%[5]

Application Note 2: ARE-Beta-Lactamase Reporter Gene Assay

This assay is an alternative to the luciferase-based method and employs a beta-lactamase (bla) reporter gene controlled by the ARE.[1][8] It uses a FRET-based substrate for detection.

Experimental Protocol

  • Cell Seeding:

    • Seed CellSensor® ARE-bla HepG2 cells in a 1536-well plate at a density of 2,000 cells per well in 5 µL of medium.[8][10]

    • Incubate for 5 hours at 37°C and 5% CO2.[8]

  • Compound Treatment:

    • Transfer 23 nL of test compounds dissolved in DMSO to the assay plates using a pin tool.[8]

    • Incubate for 16 hours at 37°C.[8]

  • Signal Detection:

    • Add 1 µL of LiveBLAzer™ FRET B/G substrate to each well.[1][8]

    • Incubate at room temperature for 2 hours.[8]

    • Measure fluorescence intensity using an Envision plate reader.[8]

Data Presentation

ParameterValueReference
Z'-Factor 0.5 ≤ Z' < 1 (very good assay)[11]
Hit Rate ~5.6% (523 actives out of 9,305 screened)[10]
Assay Format 1536-well quantitative HTS[1][8]

HTS Workflow for Nrf2 Activator Identification

The overall workflow for identifying and validating novel Nrf2 activators involves a primary screen, a confirmation screen, and secondary assays to validate the mechanism of action.

HTS_Workflow cluster_primary_screen Primary Screen cluster_confirmation Hit Confirmation cluster_secondary_assays Secondary & Validation Assays Primary_HTS High-Throughput Screen (e.g., ARE-Luciferase) ~47,000 compounds Hit_Selection Select Top Hits (e.g., top 0.5%) Primary_HTS->Hit_Selection Identifies initial hits Dose_Response Dose-Response Assay (11 concentrations) Target_Gene_Expression Target Gene Expression (e.g., NQO1, HO-1 mRNA) Dose_Response->Target_Gene_Expression Validates on-target effect Hit_Selection->Dose_Response Confirms activity Protein_Expression Nrf2 Protein Stabilization (Immunoblot) Target_Gene_Expression->Protein_Expression Enzyme_Activity NQO1 Enzyme Activity Assay Protein_Expression->Enzyme_Activity

Figure 2: High-throughput screening workflow.

Application Note 3: Fluorescence Polarization Assay for Keap1-Nrf2 Interaction

This is a biochemical assay that directly measures the disruption of the Keap1-Nrf2 protein-protein interaction. It is suitable for HTS and can identify compounds that act by inhibiting this specific interaction.

Experimental Protocol

  • Reagent Preparation:

    • Prepare a solution of a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 amide) and the Keap1 Kelch domain protein in assay buffer.[12]

  • Assay Procedure:

    • In a 384-well plate, add the Keap1 Kelch domain protein.[12]

    • Add test compounds at the desired concentration.

    • Add the fluorescently labeled Nrf2 peptide probe.[12]

    • Incubate to allow binding to reach equilibrium.

  • Data Acquisition:

    • Measure fluorescence polarization using a suitable plate reader. A decrease in polarization indicates inhibition of the Keap1-Nrf2 interaction.[12]

Data Presentation

ParameterValueReference
Assay Principle Fluorescence Polarization (FP)[12]
Probe FITC-labeled Nrf2 peptide[12]
Target Keap1 Kelch domain[12]
Screening Format 384-well plate[12]

References

Application Notes and Protocols for Measuring Nrf2 Pathway Activation by 2-Trifluoromethyl-2'-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase modifier subunit (GCLM).[1][2]

2-Trifluoromethyl-2'-methoxychalcone is a potent synthetic chalcone (B49325) derivative that has been identified as a robust activator of the Nrf2 signaling pathway, both in vitro and in vivo.[2][3][5] It has been shown to induce the expression of Nrf2-dependent antioxidant genes, making it a valuable tool for studying cytoprotective mechanisms and a potential therapeutic agent for diseases associated with oxidative stress.[6][7] These application notes provide detailed protocols for researchers to quantify the activation of the Nrf2 pathway by this compound.

Mechanism of Nrf2 Activation

This compound activates the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification enzymes. The precise mechanism involves the disruption of the Keap1-Nrf2 interaction, which allows Nrf2 to accumulate and translocate to the nucleus. Unlike some inducers, its activation of Nrf2 has been reported to be independent of changes in reactive oxygen species or cellular redox status.[2]

Caption: Nrf2 signaling pathway activation by this compound.

Application 1: ARE-Luciferase Reporter Gene Assay

This assay is a primary screening method to quantify the transcriptional activity of Nrf2 in a high-throughput manner.[8][9] It utilizes a cell line stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of multiple AREs.[4][10] Activation of Nrf2 leads to the expression of luciferase, and the resulting luminescence is proportional to Nrf2 activity.[11]

Reporter_Assay_Workflow start Seed ARE-reporter cells in 96-well plate treat Treat cells with This compound (various concentrations) start->treat incubate Incubate for 18-24 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence with a plate reader lyse->measure end Analyze data: Calculate fold induction measure->end qPCR_Workflow start Treat cells with This compound rna_extraction Isolate total RNA start->rna_extraction cdna_synthesis Synthesize cDNA (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Perform qPCR with SYBR Green and gene-specific primers cdna_synthesis->qpcr analysis Analyze Ct values using the 2^(-ΔΔCt) method qpcr->analysis end Determine relative mRNA fold change analysis->end WB_Workflow start Treat cells with This compound fractionation Harvest cells and perform cytoplasmic/nuclear fractionation start->fractionation quantification Quantify protein concentration (BCA assay) fractionation->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer immunoblot Incubate with primary (anti-Nrf2) and secondary antibodies transfer->immunoblot detection Detect signal using chemiluminescence immunoblot->detection end Analyze band intensity detection->end IF_Workflow start Grow cells on coverslips and treat with compound fix_perm Fix and permeabilize cells start->fix_perm blocking Block non-specific antigen sites fix_perm->blocking antibodies Incubate with primary (anti-Nrf2) and fluorescent secondary antibodies blocking->antibodies counterstain Counterstain nuclei with DAPI/Hoechst antibodies->counterstain mount Mount coverslips on slides counterstain->mount visualize Visualize with a fluorescence/confocal microscope mount->visualize end Capture and analyze images visualize->end

References

Application Notes and Protocols for Assessing the Anti-Cancer Properties of Synthetic Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural feature makes them a versatile scaffold for synthetic modification, leading to a diverse library of derivatives with a wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[2][3] The anti-cancer potential of chalcone (B49325) derivatives stems from their ability to interact with various molecular targets and modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][4][5] These pathways include the p53 and NF-κB signaling pathways, and they have been shown to target molecules like tubulin and various kinases.[4][6]

This document provides a comprehensive set of protocols for the in vitro assessment of the anti-cancer properties of newly synthesized chalcone derivatives. These protocols are designed to guide researchers in evaluating cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of cell migration and invasion.

Data Presentation: Cytotoxicity of Synthetic Chalcone Derivatives

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values of various synthetic chalcone derivatives against different human cancer cell lines, providing a comparative reference for newly synthesized compounds.

Table 1: IC50 Values of Chalcone Derivatives in Breast Cancer Cell Lines

Chalcone DerivativeCell LineIC50 (µM)Reference
2-Fluoro-4'-aminochalconeMCF-713.2 ± 3.5[7]
2-Fluoro-4'-aminochalconeMDA-MB-23134.7 ± 5.2[7]
Diaryl ether derivative (25)MCF-73.44 ± 0.19[8]
Thienyl derivative (27)MCF-7-[8]
Bis-chalcone (5a)MCF-77.87 ± 2.54[9]
Bis-chalcone (5b)MCF-74.05 ± 0.96[9]
Prenylated chalcone (12)MCF-74.19 ± 1.04[10][11][12]
Prenylated chalcone (13)MCF-73.30 ± 0.92[10][11][12]
Prenylated chalcone (12)ZR-75-19.40 ± 1.74[10][11][12]
Prenylated chalcone (13)ZR-75-18.75 ± 2.01[10][11][12]
Prenylated chalcone (12)MDA-MB-2316.12 ± 0.84[10][11][12]
Prenylated chalcone (13)MDA-MB-23118.10 ± 1.65[10][11][12]

Table 2: IC50 Values of Chalcone Derivatives in Other Cancer Cell Lines

Chalcone DerivativeCell LineCancer TypeIC50 (µM)Reference
Coumaryl-chalcone (19)A-549Lung70.90 µg/mL[8]
Flavokawain B (20)A-549Lung11 µg/mL[8]
Flavokawain B (20)H1299Lung5.1 µg/mL[8]
Diaryl ether derivative (25)HepG2Liver4.64 ± 0.23[8]
Diaryl ether derivative (25)HCT116Colon6.31 ± 0.27[8]
Pyrazolone derivative (34)Cal27Oral2.96[8]
Pyrazolone derivative (35)Cal27Oral2.97[8]
Pyrazolone derivative (36)Cal27Oral2.82[8]
Aminoguanidine derivative (58)HepG2Liver7.17[8]
Aminoguanidine derivative (58)SMMC-7721Liver3.05[8]
Bis-chalcone (5a)HCT116Colon18.10 ± 2.51[9]
Bis-chalcone (9a)HCT116Colon17.14 ± 0.66[9]
Bis-chalcone (5a)A549Lung41.99 ± 7.64[9]
Bis-chalcone (9b)A549Lung92.42 ± 30.91[9]
Indolyl chalcone (1b)WRL-68Liver<1 µg/mL[13]
Indolyl chalcone (1d)WRL-68Liver1.51 µg/mL[13]

Experimental Protocols

A systematic evaluation of the anti-cancer properties of synthetic chalcone derivatives involves a series of well-defined in vitro assays. The following protocols provide detailed methodologies for these key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14][15]

  • Compound Treatment: Treat the cells with various concentrations of the synthetic chalcone derivatives for 24, 48, or 72 hours.[14] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[16]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with Chalcone Derivatives start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow start Treat cells with Chalcone Derivative harvest Harvest Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze results Quantify Apoptotic Cells analyze->results p53_Pathway cluster_pathway Chalcone-Mediated p53 Pathway Activation Chalcone Chalcone Derivative MDM2 MDM2 Chalcone->MDM2 Inhibition p53 p53 MDM2->p53 Degradation p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

References

Application Notes and Protocols: Utilizing 2-Trifluoromethyl-2'-methoxychalcone for Oxidative Stress Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is implicated in a myriad of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[1][2][3] The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][6] Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2, its translocation to the nucleus, and subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[6]

2-Trifluoromethyl-2'-methoxychalcone is a potent, synthetic chalcone (B49325) derivative that has emerged as a valuable tool for studying the Nrf2-mediated oxidative stress response.[7][8][9] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate oxidative stress pathways.

Mechanism of Action

This compound functions as a potent activator of the Nrf2 signaling pathway.[7][10] It is believed to act as a Michael acceptor, reacting with cysteine residues on Keap1.[6][11] This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, where it drives the expression of a battery of antioxidant and detoxification genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase modifier subunit (GCLM), and heme oxygenase-1 (HO-1).[4][6] Notably, the activation of Nrf2 by this chalcone has been reported to be independent of changes in the cellular redox status.[4]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Keap1 Keap1 Chalcone->Keap1 Modifies Cysteine Residues Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Cul3 Cullin3 Keap1->Cul3 Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2_cyto ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO1, GCLM, HO-1) ARE->Antioxidant_Genes Activates Transcription

Figure 1. Mechanism of Nrf2 activation by this compound.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the efficacy of this compound in activating the Nrf2 pathway.

Table 1: In Vitro Activity in Human Bronchial Epithelial Cells [7][12]

TreatmentTarget GeneFold Increase in Expression
10 µM this compoundGCLMMarked Increase
10 µM this compoundNQO1Marked Increase

Table 2: In Vivo Activity in Mice (Small Intestine) [7][10][12]

Treatment (50 mg/kg)Target GeneFold Increase vs. VehicleFold Increase vs. Sulforaphane
This compoundGCLM4.5 to 6-fold3-fold
This compoundNQO14.6 to 10-fold5-fold

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound on oxidative stress pathways.

Protocol 1: In Vitro Nrf2 Activation in Cultured Cells

Objective: To determine the ability of this compound to induce the expression of Nrf2 target genes in a cell culture model.

Materials:

  • Human bronchial epithelial cells (e.g., Beas-2B)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., NQO1, GCLM, HO-1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed Beas-2B cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction: After the incubation period, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR to analyze the expression levels of Nrf2 target genes (NQO1, GCLM, HO-1). Normalize the expression of the target genes to the housekeeping gene.

  • Data Analysis: Calculate the fold change in gene expression for each treatment group relative to the vehicle control using the ΔΔCt method.

Start Seed Cells Treat Treat with Chalcone or Vehicle Start->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Extract Extract RNA Harvest->RNA_Extract cDNA_Synth Synthesize cDNA RNA_Extract->cDNA_Synth qPCR Perform qPCR cDNA_Synth->qPCR Analyze Analyze Data qPCR->Analyze

Figure 2. Workflow for in vitro Nrf2 activation assay.

Protocol 2: In Vivo Nrf2 Activation in Mice

Objective: To assess the in vivo efficacy of this compound in activating Nrf2 in a mouse model.

Materials:

  • C57BL/6 mice

  • This compound

  • Vehicle control (e.g., corn oil)

  • Gavage needles

  • Tissue homogenization buffer

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers

Procedure:

  • Animal Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) or vehicle to mice via oral gavage. A positive control, such as sulforaphane, can also be included.

  • Tissue Collection: At a predetermined time point (e.g., 24 hours) post-dosing, euthanize the mice and harvest tissues of interest (e.g., small intestine, liver, lung).

  • Tissue Homogenization: Homogenize the collected tissues in an appropriate buffer to release cellular contents.

  • RNA Extraction, cDNA Synthesis, and qPCR: Follow steps 3-6 from Protocol 1 to analyze the expression of Nrf2 target genes in the tissue homogenates.

Protocol 3: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear stain)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound or vehicle for a specified time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope. Increased Nrf2 staining in the nucleus of treated cells compared to control cells indicates nuclear translocation.

Conclusion

This compound is a robust and reliable tool for activating the Nrf2 signaling pathway, making it an invaluable compound for researchers studying oxidative stress and developing therapeutics targeting this pathway. The protocols outlined above provide a framework for investigating its effects both in vitro and in vivo. As research in this area continues, this chalcone derivative will likely play a significant role in elucidating the complex mechanisms of the cellular antioxidant response.

References

Application Note: Quantification of 2-Trifluoromethyl-2'-methoxychalcone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Trifluoromethyl-2'-methoxychalcone in human plasma. While specific validated bioanalytical methods for this compound are not widely published, the protocol described herein is based on established principles for the analysis of small molecules in biological matrices.[1][2][3] This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or pharmacodynamic studies involving this potent Nrf2 activator.[4] The protocol details sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection, along with typical validation parameters.

Introduction

This compound is a synthetic chalcone (B49325) derivative that has demonstrated significant potential as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a critical regulator of cellular antioxidant responses, and its activation is a promising therapeutic strategy for a variety of diseases involving oxidative stress.[4] To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of this compound in biological samples is essential.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for quantifying drug concentrations in complex biological matrices like plasma.[5] This document provides a comprehensive, proposed protocol for an LC-MS/MS assay to measure this compound concentrations, suitable for supporting pharmacokinetic assessments.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled analog

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[5]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Spike with 10 µL of the internal standard working solution (in 50% methanol) to all tubes except for the blank matrix.

  • For calibration standards and QCs, spike the appropriate volume of working standard solutions. For blank samples, add 10 µL of 50% methanol.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.

  • Vortex mix all tubes for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.[6]

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters

ParameterProposed Condition
HPLC System UPLC/UHPLC System
ColumnReversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient Elution0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (30% B)
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsAnalyte: Propose m/z based on structureIS: Propose m/z based on structure
Dwell Time100 ms
Ion Source Temperature550°C
Collision GasArgon

Note: Specific mass transitions (precursor/product ions) and collision energies must be determined by infusing the pure analyte and internal standard into the mass spectrometer.

Data Presentation

A bioanalytical method should be validated to demonstrate its reliability, accuracy, and precision.[1][7] The following table summarizes the typical acceptance criteria for key validation parameters according to regulatory guidelines.[2][3]

Table 2: Summary of Typical Bioanalytical Method Validation Parameters

Validation ParameterTypical Acceptance Criteria
Calibration Curve
Linearity (r²)≥ 0.99
RangeLower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ)
LLOQ ResponseAt least 5 times the blank response
Accuracy & Precision
Intra-day and Inter-dayAccuracy: Within ±15% of nominal value (±20% at LLOQ) Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Quality Control LevelsLLOQ, Low QC, Medium QC, High QC
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.
Matrix Effect CV of the IS-normalized matrix factor should be ≤ 15%
Recovery Should be consistent, precise, and reproducible.
Stability Bench-top, Freeze-thaw, Long-term: Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical protocol for quantifying this compound in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Spike Spike Internal Standard Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Concentration vs. Response Ratio) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Nrf2 Signaling Pathway

This compound is an activator of the Nrf2 pathway. Understanding this pathway provides context for the compound's mechanism of action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binds & Sequesters Cul3 Cul3 Nrf2_c->Cul3 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Ub Ubiquitin Degradation Cul3->Ub Ubiquitination Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Chalcone->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Cytoprotective Gene Expression (e.g., NQO1) ARE->Genes Activates

Caption: Simplified Keap1-Nrf2 signaling pathway activated by the chalcone.

References

Formulation of 2-Trifluoromethyl-2'-methoxychalcone for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyl-2'-methoxychalcone is a synthetic chalcone (B49325) derivative that has garnered significant interest as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress. The activation of this pathway by this compound makes it a promising candidate for therapeutic interventions in diseases associated with oxidative stress and inflammation. However, its hydrophobic nature and poor aqueous solubility present a considerable challenge for in vivo administration.

These application notes provide detailed protocols for three distinct formulation strategies to enhance the bioavailability of this compound for preclinical in vivo studies: a co-solvent system, a nanosuspension, and an oil-in-water emulsion.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is crucial for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₁₇H₁₃F₃O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 306.3 g/mol --INVALID-LINK--, --INVALID-LINK--
Solubility - ≤11 mg/mL in ethanol- 5 mg/mL in DMSO- 14 mg/mL in dimethylformamide (DMF)- 0.25 mg/mL in DMF:PBS (pH 7.2) (1:3)--INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white solid
Storage Store at -20°C--INVALID-LINK--

Formulation Protocols

The selection of a formulation strategy depends on the intended route of administration, the required dose, and the experimental model. The following protocols offer versatile options for researchers.

Protocol 1: Co-solvent System for Intraperitoneal (i.p.) or Oral (p.o.) Administration

This protocol utilizes a mixture of biocompatible solvents to dissolve the compound, which can then be diluted for administration. This method is relatively simple and suitable for early-stage in vivo screening.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Stock Solution Preparation (10 mg/mL):

    • Weigh the desired amount of this compound.

    • Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.

  • Vehicle Preparation:

    • Prepare the co-solvent vehicle by mixing PEG 400 and Tween 80 in a 4:1 ratio (v/v). For example, mix 400 µL of PEG 400 with 100 µL of Tween 80.

  • Final Formulation Preparation (for a 50 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume):

    • Calculate the required amount of drug: 50 mg/kg * 0.025 kg = 1.25 mg.

    • From the 100 mg/mL stock in DMSO, take 12.5 µL.

    • Add the 12.5 µL of the drug stock to a sterile microcentrifuge tube.

    • Add 50 µL of the PEG 400:Tween 80 (4:1) mixture.

    • Vortex thoroughly to ensure complete mixing.

    • Add sterile saline or PBS to a final volume of 250 µL.

    • Vortex again to create a clear, homogenous solution. The final vehicle composition will be approximately 5% DMSO, 20% PEG 400, 5% Tween 80, and 70% saline/PBS.

Data Presentation:

ComponentVolume PercentagePurpose
DMSO~5%Primary solvent for the compound
PEG 400~20%Co-solvent, enhances solubility
Tween 80~5%Surfactant, improves stability and wettability
Saline/PBS~70%Aqueous vehicle, ensures isotonicity
Protocol 2: Nanosuspension Preparation by Wet Milling for Oral (p.o.) Administration

This protocol describes the production of a nanosuspension to increase the surface area and dissolution rate of the drug. Wet milling is a scalable top-down approach to generate nanoparticles.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (B11928114) (HPMC, 3 cP)

  • Tween 80

  • Deionized water

  • Zirconium oxide beads (0.1 mm diameter)

Equipment:

  • Planetary ball mill or a high-speed bead mill

  • Milling jars and beads

  • Analytical balance

  • Magnetic stirrer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Stabilizer Solution Preparation:

    • Prepare a 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 solution in deionized water. For example, dissolve 50 mg of HPMC and 50 mg of Tween 80 in 10 mL of deionized water with gentle stirring.

  • Premixing:

    • Disperse the desired amount of this compound (e.g., 100 mg) in the stabilizer solution.

    • Stir the suspension for 30 minutes to ensure adequate wetting of the drug particles.

  • Wet Milling:

    • Transfer the suspension to a milling jar containing zirconium oxide beads. The bead-to-drug ratio should be optimized, but a starting point of 20:1 (w/w) is recommended.

    • Mill the suspension at a high speed (e.g., 500 rpm) for a predetermined time (e.g., 18 cycles of 5 minutes milling followed by a 5-minute break) to achieve the desired particle size.[3]

  • Separation and Storage:

    • Separate the nanosuspension from the milling beads by filtration through a suitable mesh.

    • Store the nanosuspension at 4°C.

Data Presentation:

ParameterTarget ValuePurpose
Drug Concentration 10-100 mg/mLHigh drug loading for in vivo studies
HPMC (3 cP) 0.5% (w/v)Steric stabilizer, prevents particle aggregation
Tween 80 0.5% (w/v)Wetting agent and stabilizer
Mean Particle Size < 200 nmIncreases surface area and dissolution rate
Polydispersity Index (PDI) < 0.3Indicates a narrow particle size distribution
Protocol 3: Oil-in-Water (O/W) Emulsion for Intravenous (i.v.) or Oral (p.o.) Administration

This protocol details the preparation of an oil-in-water emulsion, which can encapsulate the lipophilic drug in oil droplets dispersed in an aqueous phase. This formulation is suitable for both oral and parenteral routes.

Materials:

  • This compound

  • Medium-chain triglyceride (MCT) oil (e.g., Miglyol 812)

  • Tween 80

  • Span 80

  • Glycerol (B35011)

  • Sterile water for injection or deionized water

Equipment:

  • High-shear homogenizer

  • Magnetic stirrer with a heating plate

  • Analytical balance

  • Particle size analyzer

Procedure:

  • Oil Phase Preparation:

    • Dissolve this compound in MCT oil at a desired concentration (e.g., 10 mg/mL). Gentle heating (40-50°C) may be required to facilitate dissolution.

    • Add Span 80 to the oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation:

    • In a separate beaker, dissolve Tween 80 and glycerol in sterile water.

  • Emulsification:

    • Heat both the oil and aqueous phases to the same temperature (e.g., 60°C).

    • Slowly add the oil phase to the aqueous phase while homogenizing at a low speed.

    • Once all the oil phase is added, increase the homogenization speed (e.g., 10,000 rpm) for 5-10 minutes to form a fine emulsion.

  • Cooling and Storage:

    • Allow the emulsion to cool to room temperature with gentle stirring.

    • Store the emulsion at 4°C.

Data Presentation:

ComponentWeight PercentagePurpose
MCT Oil 5-15%Oil phase, solubilizes the drug
This compound 0.1-1%Active Pharmaceutical Ingredient
Tween 80 2-5%O/W emulsifier
Span 80 0.5-2%Co-emulsifier, improves emulsion stability
Glycerol 2-3%Tonicity agent, co-surfactant
Water q.s. to 100%Continuous phase

Experimental Workflow and Signaling Pathway Visualization

To aid in the experimental design and understanding of the mechanism of action, the following diagrams have been generated using Graphviz (DOT language).

G cluster_formulation Formulation Development cluster_invivo In Vivo Administration & Analysis Compound_Properties Physicochemical Characterization (Solubility, Stability) Formulation_Selection Select Formulation Strategy (Co-solvent, Nanosuspension, Emulsion) Compound_Properties->Formulation_Selection Formulation_Optimization Optimize Excipient Ratios and Process Parameters Formulation_Selection->Formulation_Optimization Characterization Characterize Formulation (Particle Size, Zeta Potential, Stability) Formulation_Optimization->Characterization Animal_Model Select Animal Model (e.g., Mouse, Rat) Characterization->Animal_Model Dosing Administer Formulation (i.p., p.o., i.v.) Animal_Model->Dosing Sample_Collection Collect Samples (Blood, Tissues) Dosing->Sample_Collection Analysis Pharmacokinetic & Pharmacodynamic Analysis Sample_Collection->Analysis

Caption: Experimental workflow for formulation and in vivo testing.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Keap1 Keap1 Chalcone->Keap1 modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 sMaf sMaf Nrf2_n->sMaf dimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE binds to Genes Cytoprotective Gene Expression (e.g., NQO1, GCLM, HO-1) ARE->Genes

Caption: Nrf2 signaling pathway activation by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Trifluoromethyl-2'-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Trifluoromethyl-2'-methoxychalcone. This chalcone (B49325) derivative is a potent activator of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative and electrophilic stress.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this chalcone is the Claisen-Schmidt condensation.[3] This base-catalyzed reaction involves the condensation of 2'-methoxyacetophenone (B1218423) and 2-(trifluoromethyl)benzaldehyde (B1295035).

Q2: What are the main challenges in this specific synthesis?

A2: Potential challenges include low yields, the formation of side products, and difficulties in product purification. The electron-withdrawing nature of the trifluoromethyl group on the benzaldehyde (B42025) can affect its reactivity, while the methoxy (B1213986) group on the acetophenone (B1666503) can influence the enolate formation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting materials (acetophenone and benzaldehyde) and the appearance of a new, typically UV-active spot corresponding to the chalcone product, indicate the progression of the reaction.

Q4: What are the typical reaction conditions for the Claisen-Schmidt condensation?

A4: The reaction is typically carried out in a polar protic solvent like ethanol (B145695) or methanol (B129727) at room temperature, using a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as a catalyst. Reaction times can vary from a few hours to overnight.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The base (e.g., NaOH, KOH) may be old or have absorbed moisture and carbon dioxide from the air, reducing its activity. 2. Insufficient Base: The amount of base may not be sufficient to catalyze the reaction effectively. 3. Poor Quality Starting Materials: Impurities in the 2'-methoxyacetophenone or 2-(trifluoromethyl)benzaldehyde can inhibit the reaction. 4. Low Reaction Temperature: The reaction may be too slow at room temperature.1. Use a fresh, high-purity batch of the base. 2. Increase the molar equivalents of the base. A common starting point is using a catalytic amount, but in some cases, stoichiometric or even excess amounts may be necessary. 3. Ensure the purity of the starting materials through distillation or recrystallization if necessary. 4. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC.
Formation of Multiple Side Products 1. Self-condensation of Acetophenone: The enolate of 2'-methoxyacetophenone can react with another molecule of itself. 2. Cannizzaro Reaction: The 2-(trifluoromethyl)benzaldehyde can undergo a disproportionation reaction in the presence of a strong base to form the corresponding alcohol and carboxylic acid. 3. Michael Addition: The enolate can add to the newly formed chalcone, leading to byproducts.1. Slowly add the acetophenone to the mixture of the aldehyde and base. This keeps the concentration of the enolate low. 2. Use a milder base or add the base slowly to the reaction mixture to keep its concentration low. Running the reaction at a lower temperature can also disfavor this side reaction. 3. Use a slight excess of the aldehyde.
Product is an Oil or Difficult to Crystallize 1. Impurities: The presence of unreacted starting materials or side products can prevent crystallization. 2. Product Nature: Some chalcones are inherently oily at room temperature.1. Purify the crude product using column chromatography on silica (B1680970) gel. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available. Trituration with a non-polar solvent like hexane (B92381) can also sometimes induce solidification.
Difficulty in Purification 1. Similar Polarity of Products and Starting Materials: The chalcone product may have a similar polarity to the starting aldehyde, making separation by chromatography challenging.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexane) can be an effective purification method if the product is a solid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is an adapted method based on standard Claisen-Schmidt condensation procedures for similar chalcones.[4][5]

Materials:

  • 2'-Methoxyacetophenone

  • 2-(Trifluoromethyl)benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-methoxyacetophenone (1.0 equivalent) and 2-(trifluoromethyl)benzaldehyde (1.0 equivalent) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture to a neutral pH using 1M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Quantitative Data (Hypothetical Optimization)
Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaOH (1.2)Ethanol25465
2KOH (1.2)Ethanol25468
3NaOH (2.0)Ethanol25275
4NaOH (2.0)Methanol25272
5NaOH (2.0)Ethanol40170

Visualizations

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up and Isolation cluster_2 Purification A Dissolve 2'-methoxyacetophenone and 2-(trifluoromethyl)benzaldehyde in Ethanol B Add aqueous NaOH solution A->B C Stir at Room Temperature B->C D Pour into ice water C->D E Neutralize with HCl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure this compound H->I

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G Start Low Yield or No Reaction Check_Base Is the base fresh and of high purity? Start->Check_Base Check_Stoichiometry Is the stoichiometry of the base correct? Check_Base->Check_Stoichiometry Yes Replace_Base Use fresh base Check_Base->Replace_Base No Check_Purity Are the starting materials pure? Check_Stoichiometry->Check_Purity Yes Increase_Base Increase equivalents of base Check_Stoichiometry->Increase_Base No Check_Temp Is the reaction temperature optimal? Check_Purity->Check_Temp Yes Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Optimize_Temp Adjust temperature (e.g., gentle heating) Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Replace_Base->Check_Stoichiometry Increase_Base->Check_Purity Purify_Reactants->Check_Temp Optimize_Temp->Success

Caption: Decision tree for troubleshooting low-yield synthesis of this compound.

Nrf2 Signaling Pathway Activation

This compound is a known activator of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles, such as this chalcone, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes.[6][7][8]

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Degradation Proteasomal Degradation Keap1->Degradation Ubiquitination Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Chalcone->Keap1 Inactivation Maf Maf Nrf2_nuc->Maf Dimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Transcription of Protective Genes ARE->Genes

Caption: Activation of the Nrf2 signaling pathway by this compound.

References

troubleshooting low solubility of 2-Trifluoromethyl-2'-methoxychalcone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 2-Trifluoromethyl-2'-methoxychalcone in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a hydrophobic compound and, like many chalcones, exhibits poor solubility in water and aqueous buffers.[1][2][3] It is, however, soluble in various organic solvents. It is crucial to first dissolve the compound in an appropriate organic solvent before preparing aqueous solutions.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in several organic solvents.[4][5][6] Preparing a concentrated stock solution in one of these solvents is the recommended first step for most applications.[7][8] For specific solubility data, please refer to the table below.

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What can I do?

A3: This is a common issue when working with hydrophobic compounds. Several strategies can be employed to prevent precipitation:

  • Optimize the organic solvent concentration: Ensure the final concentration of the organic solvent in your aqueous buffer is sufficient to maintain solubility, but low enough to not affect your experimental system.[7][9]

  • Use a co-solvent: Incorporating a pharmaceutically acceptable co-solvent into your aqueous buffer can enhance solubility.[10][11]

  • Utilize cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[12][13][14][15]

  • Adjust the pH: The solubility of some compounds can be pH-dependent. Experimenting with different buffer pH values may improve solubility.[10][11]

  • Gentle heating: In some cases, gentle warming can help dissolve the compound, but caution must be exercised to avoid degradation.[7]

Q4: What is the recommended method for preparing a working solution in an aqueous buffer?

A4: The recommended method involves preparing a high-concentration stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and then diluting this stock solution into your aqueous buffer with vigorous mixing.[7][8] It is advisable to add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.

  • Possible Cause: The final concentration of the organic solvent is too low to maintain solubility.

  • Troubleshooting Workflow:

    Start Precipitation Observed Step1 Increase final organic solvent concentration (e.g., from 0.1% to 0.5% or 1% DMSO) Start->Step1 Step2 Prepare an intermediate dilution in a mixed solvent system (e.g., 1:1 organic solvent:buffer) Step1->Step2 Failure End Compound Solubilized Step1->End Success Step3 Add a co-solvent (e.g., PEG 400, ethanol) to the aqueous buffer Step2->Step3 Failure Step2->End Success Step3->End Success

    Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Compound is initially dissolved but precipitates over time.

  • Possible Cause: The solution is supersaturated, or the compound is unstable in the aqueous environment.

  • Troubleshooting Steps:

    • Reduce the final concentration: The working concentration of the compound may be too high for the chosen buffer system.

    • Incorporate stabilizing excipients: Consider adding surfactants or polymers like Tween 80 or Pluronic F-68 to the buffer to enhance stability.[16][17]

    • Use cyclodextrins: These can form inclusion complexes that protect the compound and improve its stability in aqueous solutions.[12][15][18]

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethylformamide (DMF)14 mg/mL[4][5][6]
Ethanol≤11 mg/mL[4][5][6]
Dimethyl sulfoxide (B87167) (DMSO)5 mg/mL[4][5][6]
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the compound: Accurately weigh 3.06 mg of this compound (MW: 306.28 g/mol ).[19]

  • Dissolve in DMSO: Add 1 mL of high-purity DMSO to the weighed compound.

  • Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Add the compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibrate: Stir or sonicate the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove undissolved compound: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect the supernatant: Carefully collect the supernatant containing the solubilized compound-cyclodextrin complex. The concentration of the solubilized compound can be determined using a suitable analytical method like HPLC-UV.

Signaling Pathway

This compound is known to be a potent activator of the Nrf2 signaling pathway.[5][6] This pathway is crucial for cellular defense against oxidative stress.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3 Keap1->Cul3 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Chalcone->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., NQO1, GCLM) ARE->Genes Activates Transcription

Caption: Nrf2 signaling pathway activation.

References

how to prevent the degradation of 2-Trifluoromethyl-2'-methoxychalcone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Trifluoromethyl-2'-methoxychalcone (CAS: 1309371-03-6). This guide provides essential information, troubleshooting advice, and detailed protocols to help you maintain the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for solid this compound?

A: The solid compound is stable for at least two years when stored properly.[1] For optimal long-term stability, we recommend storing the solid material at -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare stock solutions of this compound?

A: Based on available solubility data, high-purity organic solvents are recommended for preparing stock solutions.[2] Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are suitable choices.[2] For maximum stability, stock solutions should be stored in amber glass vials at -20°C or -80°C and protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: My compound is degrading in an aqueous buffer. What is the most likely cause?

A: Chalcones are known to be susceptible to pH-dependent degradation.[3][4] The α,β-unsaturated ketone core can undergo reactions, such as cyclization to a flavanone, particularly under strongly acidic or basic conditions.[5][6] Near-neutral pH conditions (pH 6-8) are generally where chalcones exhibit the greatest stability.[3] If your buffer is outside this range, it is likely the primary cause of degradation.

Q4: Can I expose my experimental solutions to ambient light?

A: It is strongly advised to protect all solutions containing this compound from light. Chalcones, as a class of compounds, are known to be photosensitive and can undergo photodegradation or photoisomerization when exposed to UV or even ambient light.[7][8][9] This can lead to a loss of potency and the formation of undesired byproducts. Always use amber vials or wrap containers in aluminum foil.

Q5: How can I check if my compound has degraded?

A: The most reliable method for assessing the purity and stability of your compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11] Chalcones typically have a strong UV absorbance between 310 nm and 370 nm.[10] By running a time-course experiment, you can monitor the peak area of the parent compound to quantify its degradation over time. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.

Troubleshooting Guide: Compound Degradation in Solution

If you are observing a loss of your compound's activity or a decrease in its concentration, consult the following guide.

Problem: Rapid loss of compound detected by HPLC or bioassay.

Use the following workflow to diagnose the potential cause of degradation.

TroubleshootingWorkflow start Start: Degradation Observed ph_check Is the solution pH between 6.0 and 8.0? start->ph_check light_check Was the solution protected from light? ph_check->light_check Yes ph_issue Potential Cause: pH-mediated hydrolysis or isomerization. ph_check->ph_issue No oxidation_check Were fresh, degassed solvents/buffers used? light_check->oxidation_check Yes light_issue Potential Cause: Photodegradation. light_check->light_issue No temp_check Was the solution stored properly (frozen for long-term, on ice for short-term)? oxidation_check->temp_check Yes oxidation_issue Potential Cause: Oxidation. oxidation_check->oxidation_issue No temp_issue Potential Cause: Thermal degradation. temp_check->temp_issue No ph_solution Solution: Adjust pH to neutral range (6.5-7.5). Use a well-characterized, non-reactive buffer. ph_issue->ph_solution light_solution Solution: Use amber vials or wrap containers in foil. Minimize light exposure during handling. light_issue->light_solution oxidation_solution Solution: Prepare fresh buffers with high-purity water. Consider degassing solutions before use. oxidation_issue->oxidation_solution temp_solution Solution: Store stock solutions at -80°C. Prepare working solutions fresh daily. temp_issue->temp_solution

Caption: Troubleshooting workflow for identifying causes of compound degradation.

Data & Stability Summary

The stability of this compound is critically dependent on solution conditions. Below is a summary of solubility and illustrative stability data.

Table 1: Solubility Data Data sourced from Cayman Chemical product information sheet.[2]

SolventApproximate Solubility
DMF14 mg/mL
Ethanol11 mg/mL
DMSO5 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL

Table 2: Illustrative Stability in Aqueous Buffer (25°C) This data is hypothetical and intended for illustrative purposes based on the known chemical properties of chalcones.

Condition% Compound Remaining after 8 hours% Compound Remaining after 24 hours
pH 4.0 Buffer, Exposed to Light< 60%< 30%
pH 7.2 Buffer, Exposed to Light~ 85%~ 70%
pH 9.0 Buffer, Exposed to Light< 50%< 20%
pH 7.2 Buffer, Protected from Light > 98% > 95%

Key Degradation Pathways

Several factors can contribute to the degradation of the chalcone (B49325) in solution. Researchers should be mindful of these influences to ensure experimental integrity.

DegradationPathways cluster_factors Degradation Factors main_compound This compound (Stable Form) degraded_products Degradation Products (e.g., Isomers, Cyclized Flavanone, Oxidized Byproducts) main_compound->degraded_products Degradation light UV/Visible Light light->degraded_products ph Non-Neutral pH (Acidic or Basic) ph->degraded_products oxygen Reactive Oxygen Species (e.g., from air, peroxides) oxygen->degraded_products

Caption: Key environmental factors leading to compound degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (MW: 306.28), anhydrous DMSO, a calibrated analytical balance, an amber glass vial, and sterile pipette tips.

  • Procedure: a. Equilibrate the vial of solid compound to room temperature before opening to prevent moisture condensation. b. Weigh out 3.06 mg of the compound on a calibrated balance and transfer it carefully into the amber vial. c. Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial. d. Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C. For frequent use, create smaller single-use aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general method for monitoring the compound's stability. Parameters may need to be optimized for your specific equipment.

  • HPLC System: A standard HPLC system with a UV detector, autosampler, and C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with a 50:50 mixture of Solvent A and Solvent B.

    • Linearly increase to 95% Solvent B over 10 minutes.

    • Hold at 95% Solvent B for 2 minutes.

    • Return to 50% Solvent B and re-equilibrate for 3 minutes.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 320 nm

    • Injection Volume: 10 µL

  • Stability Study Procedure: a. Prepare a working solution of the compound (e.g., 20 µM) in the buffer or medium to be tested. b. Immediately inject a sample (t=0) into the HPLC to determine the initial peak area. c. Incubate the working solution under the desired test conditions (e.g., 37°C, protected from light). d. At subsequent time points (e.g., 2, 4, 8, 24 hours), inject additional samples. e. Calculate the percentage of compound remaining at each time point by normalizing the peak area to the peak area at t=0.

References

Technical Support Center: Purification of 2-Trifluoromethyl-2'-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Trifluoromethyl-2'-methoxychalcone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation of the Product from Impurities on TLC

  • Question: My TLC plate shows spots that are very close together or overlapping, making it difficult to distinguish the product from starting materials or byproducts. How can I improve the separation?

  • Answer: Achieving good separation on a Thin-Layer Chromatography (TLC) plate is crucial for developing an effective column chromatography method. Poor separation is typically due to a suboptimal solvent system.

    • Solution 1: Adjust Solvent Polarity. The most common mobile phase for chalcone (B49325) purification is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]

      • If the spots are clustered at the bottom of the plate (low Rf values), the solvent system is not polar enough. Gradually increase the proportion of ethyl acetate (e.g., from 9:1 to 8:2 hexane:ethyl acetate).

      • If the spots are clustered at the top of the plate (high Rf values), the solvent system is too polar. Increase the proportion of hexane.

    • Solution 2: Try a Different Solvent System. If adjusting the polarity of the hexane/ethyl acetate system does not provide adequate separation, consider trying alternative solvent systems. A combination of dichloromethane (B109758) and hexane, or substituting ethyl acetate with methyl tert-butyl ether (MTBE), can sometimes offer different selectivity and improve separation.[1]

Issue 2: The Product is an Oil and Will Not Crystallize

  • Question: After evaporating the solvent from my purified column fractions, the this compound is an oil instead of a solid. What can I do?

  • Answer: Obtaining an oily product can be due to the presence of residual solvent, impurities, or the intrinsic properties of the compound.

    • Solution 1: Remove Residual Solvents. Ensure all solvent has been removed by placing the oil under high vacuum for an extended period. Gentle heating may aid in the removal of high-boiling point solvents.

    • Solution 2: Induce Crystallization. If the oil is pure but resistant to crystallization, several techniques can be employed:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.

      • Trituration: Add a small amount of a solvent in which the product is poorly soluble (e.g., cold hexanes) and stir or sonicate the mixture. This can often induce precipitation of the solid.

Issue 3: The Compound Fails to Elute from the Silica (B1680970) Gel Column

  • Question: I have been running my column with a large volume of the mobile phase, but my product does not seem to be eluting. What is happening?

  • Answer: This issue, where the compound appears irreversibly adsorbed to the stationary phase, can arise from a few factors.

    • Cause 1: Insufficiently Polar Mobile Phase. The chosen eluent may be too nonpolar to move the this compound down the column. The trifluoromethyl and methoxy (B1213986) groups can increase the compound's polarity compared to simpler chalcones.

      • Solution: Gradually increase the polarity of the mobile phase. If you started with 9:1 hexane:ethyl acetate, you could slowly transition to 8:2 or even 7:3.

    • Cause 2: Strong Interaction with Silica Gel. The slightly acidic nature of silica gel can sometimes lead to strong interactions with certain functional groups.

      • Solution: Consider deactivating the silica gel by preparing a slurry with the mobile phase containing a small amount of a neutralizer like triethylamine (B128534) (e.g., 0.1-1%). Alternatively, using a different stationary phase like neutral alumina (B75360) might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system for this compound?

A common and effective starting solvent system for the TLC analysis of chalcones is a mixture of hexane and ethyl acetate.[1] A good initial ratio to try is 7:3 (hexane:ethyl acetate). The presence of the trifluoromethyl and methoxy groups may slightly increase the polarity of your compound compared to unsubstituted chalcone.

Q2: What is the expected Rf value for my product?

For effective separation during column chromatography, the ideal Retention Factor (Rf) for your product on the TLC plate should be between 0.25 and 0.35.[1] You should adjust your TLC solvent system to achieve an Rf in this range.

Q3: What are the best recrystallization solvents for this compound?

Based on available solubility data, ethanol (B145695) is a good solvent to consider for the recrystallization of this compound.[2][3] The compound has a reported solubility of approximately 11 mg/mL in ethanol.[3] A mixed solvent system, such as ethanol-water, may also be effective. The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to induce the formation of pure crystals.

Q4: How can I remove unreacted starting materials?

Unreacted 2'-methoxyacetophenone (B1218423) and 2-(trifluoromethyl)benzaldehyde (B1295035) are common impurities.

  • 2'-methoxyacetophenone: This starting material is generally more polar than the chalcone product and can often be separated by column chromatography.

  • 2-(trifluoromethyl)benzaldehyde: This starting material is less polar than the chalcone product and will typically elute from the column first.

Careful monitoring of fractions by TLC is essential to separate the product from both starting materials.

Data Presentation

Table 1: Solubility and TLC Parameters for this compound Purification

ParameterValue/RangeSolvent/SystemReference(s)
Solubility
Ethanol≤11 mg/mL-[2][3]
DMSO5 mg/mL-[3]
Dimethylformamide (DMF)14 mg/mL-[2][3]
TLC Analysis
Recommended Starting Solvent System7:3Hexane:Ethyl Acetate[1]
Target Rf for Column Chromatography0.25 - 0.35Optimized Solvent System[1]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate. Also, spot the starting materials as standards if available.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the spots.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and allow it to dry. Visualize the spots under a UV lamp (254 nm).[1]

  • Analysis: Calculate the Rf value for each spot and optimize the solvent system to achieve good separation with the product Rf in the 0.25-0.35 range.[1]

Protocol 2: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial nonpolar solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Pooling and Evaporation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Dissolution: Place the crude or partially purified solid product in a flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Mandatory Visualizations

Purification_Workflow crude_product Crude 2-Trifluoromethyl- 2'-methoxychalcone tlc TLC Analysis (Optimize Solvent System) crude_product->tlc column Column Chromatography tlc->column recrystallization Recrystallization column->recrystallization impurities Impurities column->impurities pure_product Pure Product recrystallization->pure_product recrystallization->impurities

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Tree start Purification Issue? poor_separation Poor TLC Separation start->poor_separation oily_product Product is an Oil start->oily_product no_elution Product Not Eluting from Column start->no_elution adjust_polarity Adjust Hexane/EtOAc Ratio poor_separation->adjust_polarity Suboptimal Polarity change_solvent Try Different Solvent System (e.g., DCM/Hexane) adjust_polarity->change_solvent Still Poor Separation high_vacuum Apply High Vacuum oily_product->high_vacuum Residual Solvent? induce_crystallization Induce Crystallization (Scratch, Seed, Triturate) high_vacuum->induce_crystallization Still Oily increase_polarity Increase Eluent Polarity no_elution->increase_polarity Eluent Too Nonpolar? deactivate_silica Use Deactivated Silica or Alumina increase_polarity->deactivate_silica Still Not Eluting

Caption: A decision tree for troubleshooting common issues in chalcone purification.

References

overcoming challenges in the spectroscopic characterization of fluorinated chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spectroscopic Characterization of Fluorinated Chalcones

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated chalcones. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in the spectroscopic characterization of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide & FAQs

Q1: Why do the ¹H and ¹³C NMR spectra of my fluorinated chalcone (B49325) appear overly complex with extensive peak splitting?

A1: The complexity arises from nuclear coupling between the fluorine atom (¹⁹F) and nearby protons (¹H) or carbons (¹³C). ¹⁹F is a spin ½ nucleus, just like ¹H, and it couples through bonds, leading to additional splitting of signals. For example, a proton signal that would be a doublet in a non-fluorinated analog might appear as a doublet of doublets. This effect can extend over several bonds (e.g., ²JCF, ³JCF, ⁴JCF and ²JHF, ³JHF, ⁴JHF).

Q2: How can I simplify or definitively interpret these complex splitting patterns?

A2:

  • ¹⁹F NMR Spectroscopy: Running a standard ¹⁹F NMR experiment is crucial. It confirms the presence of fluorine and provides information about its chemical environment.[1][2]

  • Decoupling Experiments: ¹H{¹⁹F} (fluorine-decoupled proton) or ¹³C{¹⁹F} (fluorine-decoupled carbon) experiments will collapse the fluorine-induced splitting, simplifying the spectra to patterns expected for a non-fluorinated analog. This helps in assigning the underlying multiplicity of the signals.

  • 2D NMR: Techniques like ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹H COSY are invaluable. They help establish connectivity between protons and carbons, allowing you to piece together the molecular structure despite the complex splitting.

Q3: The aromatic region of my ¹H NMR spectrum is a crowded multiplet. How can I assign the individual proton signals?

A3:

  • Reference Non-Fluorinated Analogs: Compare your spectrum to that of a similar, non-fluorinated chalcone. Protons ortho to the fluorine atom will typically show the largest coupling constant.

  • Use 2D COSY: A ¹H-¹H COSY spectrum will reveal which aromatic protons are coupled to each other, helping to trace the spin systems on each aromatic ring.

  • Use 2D HMBC: A ¹H-¹³C HMBC spectrum can show long-range correlations (2-3 bonds) between protons and carbons. For instance, correlations from the vinylic protons (H-α, H-β) to the aromatic carbons can help distinguish between the two aromatic rings.

  • Computational Prediction: DFT-based calculations can predict ¹H and ¹³C chemical shifts, which can then be compared with experimental data for assignment.[3]

Mass Spectrometry (MS)

Troubleshooting Guide & FAQs

Q1: I am not observing the molecular ion peak ([M]⁺ or [M+H]⁺) in my mass spectrum. What could be the issue?

A1: Fluorinated chalcones can be fragile under certain ionization conditions, leading to immediate fragmentation.

  • Switch to a Soft Ionization Technique: If using Electron Ionization (EI), which is a high-energy technique, switch to a "soft" ionization method like Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Direct Analysis in Real Time (DART).[4][5][6] These methods are less likely to cause extensive fragmentation and are more likely to preserve the molecular ion.

  • Optimize Source Conditions: For techniques like ESI or APCI, optimizing parameters such as cone voltage or fragmentor voltage can minimize in-source fragmentation and enhance the molecular ion signal.

Q2: How can I distinguish between positional isomers of a fluorinated chalcone using mass spectrometry?

A2: While isomers have the same mass, their fragmentation patterns can differ based on the substituent's position.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). The resulting product ion spectrum is often unique to a specific isomer. For example, chalcones with a substituent at the 2-position of the A-ring may show a loss of a substituted styryl radical, while those with substitutions at the 3, 4, or 5 positions often lose a phenyl radical.[5]

  • Breakdown Curves: By systematically varying the collision energy in an MS/MS experiment and plotting the relative abundances of precursor and fragment ions, you can generate a breakdown curve. These curves can serve as a fingerprint to differentiate between isomers.[6]

Q3: What are the typical fragmentation pathways for fluorinated chalcones?

A3: Common fragmentation pathways involve cleavages around the central carbonyl group and propenone bridge.[7]

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common, leading to the formation of benzoyl cations or the loss of a phenyl radical (Ph•) or substituted phenyl radical.[5][7]

  • Loss of CO: The loss of a neutral carbon monoxide molecule is frequently observed from the molecular ion or subsequent fragment ions.[6]

  • Rearrangements: In some cases, particularly with ortho-substituted chalcones, intramolecular rearrangements can occur, leading to unique fragment ions like the benz-1-oxin cation.[7]

X-ray Crystallography

Troubleshooting Guide & FAQs

Q1: My fluorinated chalcone is an oil or fails to produce single crystals suitable for X-ray diffraction. What are my options?

A1: Crystallization can be challenging, especially for molecules with flexible chains or those that resist packing into an ordered lattice.[8][9][10]

  • Systematic Screening: Vigorously screen a wide range of solvents, solvent combinations (e.g., slow evaporation of a DCM/hexane mixture), and crystallization techniques (slow evaporation, vapor diffusion, slow cooling).

  • Co-crystallization with a Chaperone: If the compound itself will not crystallize, co-crystallization with a "chaperone" molecule can be effective. Fluorinated tetraaryladamantanes (TAAs) have been successfully used to encapsulate acyclic molecules and force them into a crystal lattice, allowing for structure determination.[8][9]

Q2: The solved crystal structure shows significant positional disorder. How can this be addressed?

A2: Disorder, where a molecule or part of a molecule occupies multiple positions in the crystal lattice, is a common issue.[10]

  • Low-Temperature Data Collection: Collecting the diffraction data at a very low temperature (e.g., 100 K) can often reduce thermal motion and resolve minor disorder.

  • Refinement Modeling: The disorder can be modeled during the refinement process using crystallographic software. This involves assigning partial occupancies to the different positions and refining them. While this complicates the refinement, it is often necessary to achieve a stable and accurate structural model.

  • Use a Two-Step Temperature Protocol: For challenging cases, a specific temperature protocol during crystallization, such as a drop to -20°C, may help in achieving a more ordered structure.[10]

Vibrational & Electronic Spectroscopy (FTIR & UV-Vis)

Troubleshooting Guide & FAQs

Q1 (FTIR): I'm having trouble identifying the C-F bond stretch in my FTIR spectrum. Why might this be?

A1: The Carbon-Fluorine (C-F) stretch can sometimes be difficult to definitively assign. It typically appears in the 1260-1210 cm⁻¹ region, which can be crowded with other signals (the "fingerprint region").[11] Its intensity can also vary. Look for a medium to strong band in this region that is absent in non-fluorinated analogs.

Q2 (UV-Vis): My measured λmax values are different from those reported in the literature for a similar compound. What could cause this discrepancy?

A2: The maximum absorption wavelength (λmax) is sensitive to the electronic environment of the chromophore.

  • Solvent Effects: The polarity of the solvent can significantly shift λmax. Ensure you are using the same solvent as the literature report. Polar solvents can stabilize the excited state differently than non-polar solvents, causing a shift (solvatochromism).[12][13]

  • Substituent Effects: Even minor changes in the substitution pattern on the aromatic rings can alter the electronic properties and shift the λmax.[3]

  • pH: If your molecule has acidic or basic groups (like a hydroxyl group), the pH of the solution can alter the protonation state and change the electronic spectrum.

Quantitative Data Summary

Table 1: Typical Spectroscopic Data Ranges for Fluorinated Chalcones

Spectroscopic Technique Feature Typical Range / Value Notes
¹H NMR Vinylic Protons (-CH=CH-)6.90 - 8.20 ppm (doublets)J-coupling constant of ~15 Hz indicates an E (trans) configuration.[11][14]
Aromatic Protons6.90 - 8.20 ppm (multiplets)Complex patterns due to F-H coupling.[11]
-OCH₃ Protons3.80 - 4.00 ppm (singlet)If present.[11]
¹³C NMR Carbonyl Carbon (C=O)190 - 195 ppm
Vinylic Carbons (α, β)118 - 145 ppm
Carbon bonded to Fluorine (C-F)160 - 170 ppm (doublet)Shows a large ¹JCF coupling constant.
FTIR Carbonyl Stretch (C=O)1640 - 1670 cm⁻¹Strong absorption, characteristic of α,β-unsaturated ketones.[11][15]
Alkene Stretch (C=C)1580 - 1610 cm⁻¹
Aromatic C=C Stretch1500 - 1600 cm⁻¹
C-F Stretch1210 - 1260 cm⁻¹Medium to strong absorption.[11]
UV-Vis π → π* transition260 - 300 nm[3]
n → π* transition340 - 390 nmThis band is associated with the C=O group and extended conjugation.[3]

Experimental Protocols

General Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the purified fluorinated chalcone and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the tube into the NMR spectrometer.

  • Tuning and Shimming: Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to ensure homogeneity and achieve good resolution.

  • Acquisition of ¹H Spectrum: Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C{¹H} spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Acquisition of ¹⁹F Spectrum: Acquire a standard ¹⁹F NMR spectrum. This is typically a quick experiment as ¹⁹F is 100% abundant.

  • 2D NMR (if needed): Based on the complexity of the 1D spectra, run 2D experiments such as COSY, HSQC, and HMBC using standard instrument parameters.

  • Data Processing: Process all spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

General Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent that is compatible with mass spectrometry, such as methanol (B129727) or acetonitrile. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) can be added to promote ionization ([M+H]⁺ or [M+NH₄]⁺).

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Method Setup: Set up the instrument parameters.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Flow Rate: Infuse the sample directly at a low flow rate (e.g., 5-10 µL/min).

    • Source Parameters: Optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

    • Analyzer: Set the mass range to scan for the expected molecular ion.

  • Data Acquisition: Acquire the full scan mass spectrum.

  • Tandem MS (MS/MS): If further structural information is needed, perform an MS/MS experiment. Set the instrument to isolate the [M+H]⁺ ion and apply a specific collision energy to induce fragmentation. Acquire the resulting product ion spectrum.[6]

Visualizations: Workflows and Logic Diagrams

cluster_start Start cluster_primary Primary Characterization cluster_secondary Advanced Characterization / Troubleshooting cluster_end Confirmation start Synthesized & Purified Fluorinated Chalcone NMR 1D NMR (¹H, ¹³C, ¹⁹F) start->NMR Initial Analysis MS Mass Spectrometry (ESI or DART) start->MS Initial Analysis FTIR FTIR Spectroscopy start->FTIR Initial Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR->NMR_2D Complex Spectra? XRAY Single Crystal X-ray Diffraction NMR->XRAY Need Absolute Stereochemistry? end_node Structure Elucidated NMR->end_node If structure is unambiguous MS_MS Tandem MS (MS/MS) MS->MS_MS Isomer ID Needed? MS->XRAY Need Absolute Stereochemistry? MS->end_node If structure is unambiguous FTIR->XRAY Need Absolute Stereochemistry? FTIR->end_node If structure is unambiguous NMR_2D->end_node MS_MS->end_node XRAY->end_node start Complex ¹H or ¹³C NMR Spectrum Observed q_fluorine Is Fluorine Coupling Suspected? start->q_fluorine run_19F Run ¹⁹F NMR Spectrum q_fluorine->run_19F Yes recheck Re-check Sample Purity & Other Possibilities (e.g., dynamic exchange) q_fluorine->recheck No run_decouple Run ¹H{¹⁹F} or ¹³C{¹⁹F} Decoupling Experiments run_19F->run_decouple ¹⁹F Signal Confirmed run_2d Run 2D NMR (COSY, HSQC, HMBC) run_decouple->run_2d Spectra Simplified interpret Assign Structure using Connectivity & Simplified Spectra run_2d->interpret parent Molecular Ion [M+H]⁺ frag1 Loss of Phenyl Radical [M+H - C₆H₅]⁺ parent->frag1 α-cleavage (common) frag2 Loss of Styryl Radical [M+H - C₈H₇]⁺ parent->frag2 α-cleavage (ortho-subst.) frag3 Loss of CO [M+H - CO]⁺ parent->frag3 Rearrangement frag4 Benzoyl Cation [C₆H₅CO]⁺ parent->frag4 α-cleavage frag5 Further Fragmentation frag1->frag5 frag2->frag5 frag3->frag5 frag4->frag5

References

Technical Support Center: Addressing Off-Target Effects of 2-Trifluoromethyl-2'-methoxychalcone in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 2-Trifluoromethyl-2'-methoxychalcone in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][2] this compound is thought to interact with Keap1, leading to the release of Nrf2. Once free, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This induces the transcription of a suite of cytoprotective and antioxidant enzymes, such as GCLM and NQO1.[2] Notably, its Nrf2 activation appears to be independent of the generation of reactive oxygen species (ROS) or changes in the cellular redox state.[1]

Q2: What are off-target effects and why are they a concern with chalcones?

Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target. These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. Chalcones, including this compound, possess an α,β-unsaturated carbonyl group which can act as a Michael acceptor. This reactive group can potentially form covalent bonds with nucleophilic residues, such as cysteine, on proteins other than Keap1, leading to a range of off-target activities.

Q3: What are the initial signs of potential off-target effects in my experiments?

Common indicators of off-target effects include:

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen with Nrf2 knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9).

  • Unusually high concentration required for effect: The effective concentration of the compound in your cellular assay is significantly higher than what is reported for Nrf2 activation (typically in the low micromolar range).[2]

  • Unexpected cytotoxicity: The compound induces significant cell death at concentrations intended to only activate the Nrf2 pathway.

  • Phenotypes inconsistent with Nrf2 activation: The observed cellular response is not a known downstream consequence of Nrf2 signaling.

Q4: How can I proactively minimize off-target effects?

  • Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired Nrf2-dependent phenotype.

  • Orthogonal validation: Confirm key findings using a structurally different Nrf2 activator to ensure the observed phenotype is not specific to the chalcone (B49325) scaffold.

  • Use of appropriate controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally similar but inactive chalcone as a negative control if available.

Troubleshooting Guides

Issue 1: Significant Cytotoxicity Observed at Effective Concentrations

My compound is causing significant cell death at concentrations where I expect to see Nrf2 activation. How can I determine if this is an on-target or off-target effect?

This is a critical issue as Nrf2 activation is generally considered cytoprotective. High cytotoxicity may indicate off-target effects.

Troubleshooting Workflow: Cytotoxicity

start High Cytotoxicity Observed dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) start->dose_response compare_nrf2 Compare Cytotoxicity IC50 with Nrf2 Activation EC50 dose_response->compare_nrf2 ic50_higher IC50 >> EC50? compare_nrf2->ic50_higher on_target Possible On-Target Toxicity (in specific cell lines) ic50_higher->on_target No off_target Suspect Off-Target Cytotoxicity ic50_higher->off_target Yes genetic_validation Genetic Validation: Nrf2 Knockdown/Knockout off_target->genetic_validation rescue Rescue Experiment: Express Nrf2 in Knockout Cells genetic_validation->rescue phenotype_reversed Phenotype Reversed? rescue->phenotype_reversed off_target_confirmed Off-Target Effect Confirmed phenotype_reversed->off_target_confirmed No on_target_confirmed On-Target Effect Confirmed phenotype_reversed->on_target_confirmed Yes start Unexpected Phenotype Observed confirm_nrf2 Confirm Nrf2 Activation (e.g., qPCR for NQO1, GCLM) start->confirm_nrf2 nrf2_active Nrf2 Pathway Activated? confirm_nrf2->nrf2_active nrf2_independent Phenotype is Nrf2-Independent nrf2_active->nrf2_independent No nrf2_dependent Phenotype may be a novel Nrf2 downstream effect nrf2_active->nrf2_dependent Yes target_id Proceed to Unbiased Target Identification nrf2_independent->target_id cetsa Cellular Thermal Shift Assay (CETSA) target_id->cetsa affinity_chrom Affinity Chromatography-Mass Spectrometry target_id->affinity_chrom validate_candidate Validate Candidate Off-Targets (e.g., siRNA, inhibitor studies) cetsa->validate_candidate affinity_chrom->validate_candidate cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Keap1 Keap1 Chalcone->Keap1 inhibition Off_Target_Protein Off-Target Protein (e.g., Kinase, Thiol-sensitive protein) Chalcone->Off_Target_Protein unintended binding Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto degradation Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE Genes Antioxidant Genes (GCLM, NQO1) ARE->Genes transcription Downstream_Signaling Unintended Downstream Signaling Off_Target_Protein->Downstream_Signaling Unexpected_Phenotype Unexpected Phenotype (e.g., Cytotoxicity, Apoptosis) Downstream_Signaling->Unexpected_Phenotype

References

refining dosage and administration route for in vivo studies with 2-Trifluoromethyl-2'-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Trifluoromethyl-2'-methoxychalcone in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor, Keap1. This chalcone (B49325) derivative activates Nrf2, leading to its translocation to the nucleus. In the nucleus, Nrf2 induces the expression of cytoprotective genes that defend against oxidative and electrophilic stress.[1][2]

Q2: What is a recommended starting dosage for in vivo studies in mice?

A2: A previously reported in vivo study in mice used a dosage of 50 mg/kg of this compound.[1][2] This dosage resulted in a significant increase in the expression of Nrf2-regulated antioxidant genes, GCLM and NQO1, in the small intestine.[1][2] For novel chalcone derivatives, a general starting dose range of 10-100 mg/kg is often explored in rodent models. However, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and research question.

Q3: What is the appropriate administration route for this compound?

A3: Common administration routes for chalcones in vivo are oral (p.o.) via gavage or intraperitoneal (i.p.) injection. The choice of administration route depends on the compound's solubility, the desired pharmacokinetic profile, and the experimental model. Oral administration is often preferred for its clinical relevance. In contrast, i.p. injection can be used for initial efficacy studies to bypass potential issues with oral absorption. One study on a different α-trifluoromethyl chalcone showed superior antitumor activity with both oral and intraperitoneal administration at a low dose of 3 mg/kg.

Q4: How should I prepare this compound for in vivo administration given its poor aqueous solubility?

A4: Poor aqueous solubility is a common issue with chalcone derivatives. Here are some formulation strategies:

  • Suspension: The compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene (B3416737) glycol (PEG) and saline.

  • Solution: The compound can first be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with a vehicle such as saline or corn oil. It is critical to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals.

For example, a formulation could consist of dissolving the compound in DMSO and then diluting it with PEG300, Tween 80, and water. Always test the vehicle alone in a control group to ensure it does not cause any adverse effects.

Q5: What are the known solubility properties of this compound?

A5: The solubility of this compound in various solvents is summarized in the table below.

SolventSolubility
DMF14 mg/ml
DMF:PBS (pH 7.2) (1:3)0.25 mg/ml
DMSO5 mg/ml
Ethanol11 mg/ml

This data is provided by Cayman Chemical.[1][2]

Q6: Is there any information on the toxicity of trifluoromethyl chalcones?

A6: Some studies on synthetic chalcones have indicated a median lethal dose (LD50) greater than 550 mg/kg when administered intraperitoneally in BALB/c mice, suggesting a relatively low acute toxicity for some chalcone derivatives. However, toxicity can be compound-specific. One study reported that a specific synthetic chalcone produced visceral damage and edema in internal organs, while others did not. It is essential to conduct toxicity studies for this compound in your specific model, starting with a dose-escalation study to determine the MTD. Signs of toxicity to monitor include weight loss, lethargy, and changes in behavior.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitates out of solution during administration. The compound has poor solubility in the chosen vehicle. The final concentration of the organic solvent (e.g., DMSO) is too low after dilution.Increase the proportion of the organic solvent or co-solvents (e.g., PEG) in the final formulation, ensuring it remains within non-toxic limits. Prepare a suspension instead of a solution using vehicles like 0.5% CMC.
No significant activation of Nrf2 target genes is observed in vivo. The dosage is too low. Poor bioavailability via the chosen administration route. The compound was not stable in the formulation.Perform a dose-response study to find the optimal effective dose. Try a different administration route (e.g., switch from oral to i.p.). Prepare fresh formulations for each experiment and check for compound degradation.
Animals show signs of toxicity (e.g., weight loss, lethargy). The administered dose is above the MTD. The vehicle used for formulation is toxic.Conduct a formal MTD study to identify a safe dose range. Administer the vehicle alone to a control group to ensure it does not cause adverse effects.
High variability in experimental results between animals. Inconsistent administration technique (e.g., variable gavage volume or injection site). Differences in animal health or stress levels.Ensure all personnel are properly trained in the administration technique. Standardize animal handling procedures to minimize stress. Randomize animals into treatment groups.

Experimental Protocols

General Protocol for In Vivo Administration via Oral Gavage

  • Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Formulation Preparation:

    • For a solution , dissolve this compound in a minimal amount of DMSO. Then, dilute the solution with a suitable vehicle such as corn oil or a mixture of PEG300 and saline to the final desired concentration. The final DMSO concentration should ideally be below 10%.

    • For a suspension , weigh the required amount of the compound and suspend it in a vehicle like 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Use a homogenizer or sonicator to ensure a uniform suspension.

  • Dosing:

    • Administer the formulation orally using a gavage needle. The volume should be calculated based on the animal's body weight (e.g., 5-10 ml/kg).

    • Include a vehicle control group that receives the same formulation without the active compound.

  • Monitoring: Monitor the animals for any signs of toxicity or adverse effects throughout the study.

  • Endpoint Analysis: At the end of the study, collect tissues of interest (e.g., small intestine, liver) for analysis of Nrf2 target gene expression (e.g., by qPCR or Western blot).

Visualizations

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Chalcone->Keap1 inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Genes Cytoprotective Genes (e.g., GCLM, NQO1) ARE->Genes activates transcription

Caption: Activation of the Nrf2 signaling pathway by this compound.

experimental_workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization formulation Compound Formulation (Solution or Suspension) acclimatization->formulation randomization Randomization into Treatment Groups formulation->randomization administration In Vivo Administration (e.g., Oral Gavage) randomization->administration monitoring Monitor for Toxicity and Clinical Signs administration->monitoring endpoint Endpoint: Tissue Collection and Analysis monitoring->endpoint data_analysis Data Analysis (e.g., qPCR, Western Blot) endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies.

References

Validation & Comparative

A Comparative Analysis of 2-Trifluoromethyl-2'-methoxychalcone and Other Nrf2 Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – In the ongoing quest for novel therapeutic agents targeting oxidative stress-related diseases, the transcription factor Nrf2 has emerged as a pivotal molecular target. This guide provides a comprehensive comparative analysis of 2-Trifluoromethyl-2'-methoxychalcone, a potent synthetic chalcone (B49325) derivative, alongside other prominent Nrf2 activators. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their relative potencies, mechanisms of action, and the experimental methodologies used for their evaluation.

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreducase 1 (NQO1) and Heme Oxygenase 1 (HO-1).

This guide will delve into the quantitative comparison of this compound with other well-characterized Nrf2 activators, present detailed experimental protocols for key assays, and provide a visual representation of the Nrf2 signaling pathway.

Quantitative Comparison of Nrf2 Activator Potency

The efficacy of Nrf2 activators is often quantified by their half-maximal effective concentration (EC50) in reporter gene assays or their ability to induce the expression of Nrf2 target genes. The following tables summarize available data to provide a comparative perspective on the potency of this compound and other notable Nrf2 activators. It is important to note that experimental conditions can significantly influence these values.

Compound Assay Cell Line/System Potency/Efficacy Reference
This compound NQO1 and GCLM gene expression (in vivo)Mouse small intestine5-fold and 3-fold higher induction than sulforaphane, respectively.[2]
This compound Nrf2-regulated antioxidant gene expression (in vitro)Human bronchial epithelial cellsMarked increase in GCLM and NQO1 expression at 10 µM.[2]
Sulforaphane NQO1 InductionNot specifiedMore potent than curcumin (B1669340) and resveratrol.
Bardoxolone Methyl (CDDO-Me) ARE-luciferase reporter assayTransfected reporter cell lineIC50: 0.036 µM
Dimethyl Fumarate (DMF) Nrf2 activationHuman retinal endothelial cellsConcentration-dependent increase in Nrf2 activation and HO-1 protein levels.

Nrf2 Signaling Pathway

The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway and the mechanism of action of Nrf2 activators.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Activators Nrf2 Activators (e.g., 2-Trifluoromethyl- 2'-methoxychalcone) Activators->Keap1 Inhibition Stress Oxidative/Electrophilic Stress Stress->Keap1 Inhibition Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding TargetGenes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->TargetGenes Activation Transcription Gene Transcription TargetGenes->Transcription

Canonical Keap1-Nrf2 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay is a common method to screen for and quantify the activity of Nrf2 activators.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate growth medium.

  • Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.

  • Co-transfect cells with an ARE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate for 24 hours post-transfection.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound, sulforaphane) in fresh cell culture medium.

  • Replace the medium in the transfected cell plates with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 16-24 hours).

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of ARE-luciferase activity relative to the vehicle control.

  • Determine the EC50 value by plotting the fold induction against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Quantitative Real-Time PCR (qRT-PCR) for NQO1 and HO-1 Expression

This method is used to quantify the induction of Nrf2 target genes at the mRNA level.

1. Cell Culture and Treatment:

  • Seed cells (e.g., human bronchial epithelial cells) in 6-well plates and grow to 80-90% confluency.

  • Treat cells with the desired concentrations of Nrf2 activators or vehicle control for a specific duration (e.g., 6, 12, or 24 hours).

2. RNA Extraction and cDNA Synthesis:

  • Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (NQO1, HO-1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

  • Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

In Vivo Assessment of Nrf2 Activation in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of Nrf2 activators.

1. Animal Husbandry and Treatment:

  • Use a suitable mouse strain (e.g., C57BL/6).

  • Acclimatize the animals for at least one week before the experiment.

  • Administer the Nrf2 activator (e.g., this compound at 50 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage).

2. Tissue Collection and Processing:

  • At a predetermined time point post-administration (e.g., 24 hours), euthanize the mice.

  • Harvest target tissues (e.g., small intestine, liver, lung).

  • For gene expression analysis, immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until RNA extraction.

  • For protein analysis, homogenize the tissues in appropriate lysis buffers containing protease and phosphatase inhibitors.

3. Analysis:

  • Perform qRT-PCR on the extracted RNA to measure the expression of Nrf2 target genes as described in the protocol above.

  • Perform Western blotting on the tissue lysates to assess the protein levels of Nrf2 and its target enzymes.

Concluding Remarks

This compound stands out as a highly potent Nrf2 activator, demonstrating superior in vivo efficacy in inducing key cytoprotective genes compared to the well-established activator, sulforaphane. While a direct comparison of EC50 values from standardized in vitro assays remains to be fully elucidated in the public domain, the existing data strongly supports its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting oxidative stress-related pathologies. The experimental protocols provided herein offer a robust framework for the continued investigation and comparative analysis of this and other Nrf2 activators. Further studies are warranted to fully characterize the pharmacological profile of this compound and its therapeutic potential.

References

Navigating the Bioactive Landscape of Methoxy-Substituted Chalcones: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, belonging to the flavonoid family, are a class of aromatic ketones featuring a three-carbon α,β-unsaturated carbonyl system. Their versatile chemical scaffold allows for extensive derivatization, making them a focal point in medicinal chemistry. The introduction of methoxy (B1213986) (-OCH₃) groups, in particular, has been shown to significantly influence their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of methoxy-substituted chalcones, summarizing their structure-activity relationships (SAR) across various biological activities, supported by quantitative data and detailed experimental protocols.

Anticancer Activity: Targeting Cell Proliferation and Survival

The substitution pattern of methoxy groups on the chalcone (B49325) scaffold plays a pivotal role in determining their anticancer efficacy and mechanism of action. Generally, the presence of multiple methoxy groups is associated with enhanced cytotoxic and antitubulin activities.

Structure-Activity Relationship Summary
  • Trimethoxy Substitution: Chalcones featuring a trimethoxyphenyl residue, particularly a 3,4,5-trimethoxy pattern on the B-ring, exhibit potent antitubulin activity, structurally mimicking the A-ring of combretastatin (B1194345) A-4, a well-known tubulin polymerization inhibitor.[1][2] This substitution is favorable for inducing apoptosis and blocking the cell cycle.[1] For instance, 3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one (Compound 3c in the referenced study) demonstrated high cytotoxicity with IC₅₀ values of 0.019 μM against HeLa, 0.020 μM against HCT15, and 0.022 μM against A549 cells.[2]

  • Dimethoxy Substitution: Compounds with two methoxy groups also show significant activity. 3-(3,5-dimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one (Compound 3e ) displayed notable IC₅₀ values across the same panel of cell lines.[2] In another study, 2'-hydroxy-4',6'-dimethoxychalcone was identified as a potent inhibitor of the ABCG2 transporter, which is involved in multidrug resistance.[3][4]

  • Positional Importance: The position of methoxy groups is crucial. For inhibiting the breast cancer resistance protein (BCRP/ABCG2), at least two methoxyl groups on the B-ring were found to be necessary for optimal inhibition.[3][4] However, substitution at the 3, 4, and 5 positions could also induce cytotoxicity.[3][4]

Comparative Cytotoxicity Data
Compound Name/DescriptionCancer Cell LineIC₅₀ (µM)Reference
3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-oneHeLa (Cervical Cancer)0.019[2]
HCT15 (Colon Cancer)0.020[2]
A549 (Lung Cancer)0.022[2]
3-(3,5-dimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-oneHeLa, HCT15, A549"Better IC₅₀ values"[2]
Panduratin A (PA)MCF-7 (Breast Cancer)15 (24h), 11.5 (48h)[1]
T47D (Breast Cancer)17.5 (24h), 14.5 (48h)[1]
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D (Breast Cancer)5.28 µg/mL[5]
Experimental Protocol: Cytotoxicity Assessment via Alkaline Comet Assay

This assay quantifies DNA strand breaks, a hallmark of apoptosis induced by cytotoxic compounds.[2]

  • Cell Treatment: Treat cancer cells (e.g., HeLa, HCT15, A549) with various concentrations of the methoxy-substituted chalcone for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Gently scrape and harvest the cells. Centrifuge to form a cell pellet.

  • Slide Preparation: Mix the cell pellet with low-melting-point agarose (B213101) and layer it onto a pre-coated microscope slide. Allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis buffer (containing Triton X-100 and NaCl) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. The negatively charged, fragmented DNA will migrate from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).

  • Visualization: Observe the slides under a fluorescence microscope. The length and intensity of the comet tail relative to the head (nucleus) are proportional to the amount of DNA damage.

Visualization: Chalcone-Induced Apoptotic Pathway

G Chalcone Methoxy-Chalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax, Bid Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Chalcones can induce apoptosis by increasing ROS, leading to mitochondrial stress and caspase activation.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Methoxy-substituted chalcones have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[6][7]

Structure-Activity Relationship Summary
  • NF-κB Inhibition: Chalcones are known to suppress the activation of Nuclear Factor kappa B (NF-κB), a key regulator of inflammatory responses.[8] This inhibition prevents the transcription of pro-inflammatory genes like iNOS and COX-2.

  • Nrf2 Activation: Certain chalcones can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7] 2-Hydroxy-4′-methoxychalcone (AN07) has been shown to stimulate the Nrf2/HO-1 antioxidant system.[7][9]

  • Michael Acceptor Site: The anti-inflammatory activity of α-X-substituted 2′,3,4,4′-tetramethoxychalcones was found to correlate with their thiol alkylating activity, acting as Michael acceptors.[6] Stronger electrophiles (with X = CF₃, Br, Cl) were more potent inhibitors of inflammatory responses.[6]

Comparative Anti-inflammatory Data
Compound/DescriptionAssay/TargetEffectReference
2-Hydroxy-4′-methoxychalcone (AN07)LPS-induced NO, iNOS, COX-2 in RAW 264.7 cellsAttenuated expression[7][9][10]
2′-hydroxy-4,3′,4′,6′-tetramethoxychalconeLPS-induced inflammation in BV2 microgliaSignificant anti-inflammatory activity[10]
4-Hydroxy-4′-methoxychalconeTNF-α and IL-6 releaseInhibition[10]
2′-hydroxy-4′,6′-dimethoxychalcone (4',6'-DMC)LPS-induced NO, PGE₂, iNOS, COX-2 in RAW 264.7 cellsSignificant reduction[11]
Experimental Protocol: Nitric Oxide (NO) Determination using Griess Assay

This assay measures the production of nitrite (B80452) (NO₂⁻), a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test chalcone.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of solution A (sulfanilamide in phosphoric acid) and solution B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction: Add the Griess reagent to the collected supernatants in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Visualization: NF-κB Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex p65-p50-IκBα (Inactive) NFkB_p65 p65 NFkB_p50 p50 NFkB_active p65-p50 (Active) NFkB_complex->NFkB_active IκBα degradation Chalcone Methoxy-Chalcone Chalcone->IKK Inhibits DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription

Caption: Methoxy-chalcones can inhibit the NF-κB pathway by preventing IKK-mediated IκBα degradation.

Enzyme Inhibition: Targeting Monoamine Oxidase B (MAO-B)

Chalcones have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the progression of neurodegenerative diseases. Their inhibitory activity stems from their structural similarity to known MAO-B inhibitors.[12]

Structure-Activity Relationship Summary
  • Selectivity: Most methoxy-substituted chalcones exhibit selective, competitive, and reversible inhibition of hMAO-B over hMAO-A.[12][13]

  • B-Ring Substituents: The substitution on the para-position of ring B significantly influences potency. An electron-donating group like dimethylamino ((2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one) resulted in the most potent hMAO-B inhibition.[12]

  • Shift in Selectivity: While most chalcones are selective for MAO-B, the introduction of 2,4,6-trimethoxy substituents on ring B can shift the selectivity towards MAO-A.[14][15]

Comparative MAO-B Inhibition Data
Compound Name/DescriptionIC₅₀ (µM)Kᵢ (µM)Inhibition ModeReference
(2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one0.29 ± 0.0110.14 ± 0.001Competitive, Reversible[12][13]
Compound 16 (unspecified chalcone analog)0.020 (MAO-B)0.020Competitive, Reversible[14][15]
0.047 (MAO-A)0.047[14][15]
Experimental Protocol: hMAO-B Inhibition Assay

This fluorometric assay measures the activity of hMAO-B by monitoring the production of hydrogen peroxide (H₂O₂).

  • Enzyme Preparation: Use recombinant human MAO-B.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a phosphate (B84403) buffer, Amplex Red reagent, horseradish peroxidase (HRP), and the hMAO-B enzyme.

  • Inhibitor Addition: Add the methoxy-substituted chalcone at various concentrations to the wells. Pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding the MAO-B substrate (e.g., p-tyramine).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 530 nm and emission at 590 nm. The H₂O₂ produced by MAO-B reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each chalcone concentration and calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

This guide highlights the significant potential of methoxy-substituted chalcones as versatile scaffolds for drug development. The number and position of methoxy groups critically dictate the biological activity, offering a roadmap for designing next-generation therapeutic agents with enhanced potency and selectivity.

References

Validating the Therapeutic Efficacy of 2-Trifluoromethyl-2'-methoxychalcone in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Trifluoromethyl-2'-methoxychalcone (TMC), a potent Nrf2 activator, and its potential therapeutic efficacy in preclinical models of cancer and inflammation. While direct in vivo efficacy data for TMC is limited, this document outlines its validated mechanism of action and compares it with other well-characterized Nrf2 activators, namely Dimethyl Fumarate (DMF) and Bardoxolone Methyl (CDDO-Me), for which preclinical therapeutic data is available. The provided experimental protocols and structured data aim to facilitate the design of future studies to validate the therapeutic potential of TMC.

Mechanism of Action: A Potent Nrf2 Activator

This compound is a chalcone (B49325) derivative that has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. Upon stimulation by electrophiles or oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a wide array of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.

The primary mechanism of action for TMC, and the basis for its comparison with other Nrf2 activators, is its ability to induce this protective genetic program.

Comparative Analysis with Alternative Nrf2 Activators

While preclinical studies demonstrating the therapeutic efficacy of TMC in specific disease models are not yet publicly available, a comparison can be drawn with other Nrf2 activators that have been evaluated in similar contexts.

Table 1: Comparison of Nrf2 Activators

FeatureThis compound (TMC)Dimethyl Fumarate (DMF)Bardoxolone Methyl (CDDO-Me)
Chemical Class ChalconeFumaric Acid EsterTriterpenoid
Primary Mechanism Nrf2 ActivationNrf2 Activation, NF-κB InhibitionNrf2 Activation, NF-κB Inhibition
Preclinical Models Nrf2 activation demonstrated in human bronchial epithelial cells and mice.Efficacy shown in models of multiple sclerosis, psoriasis, and neurodegenerative diseases.Efficacy shown in models of chronic kidney disease and various cancers.
Clinical Status PreclinicalApproved for Multiple Sclerosis and PsoriasisInvestigational (Clinical Trials)

Preclinical Data Summary

The available preclinical data for TMC demonstrates robust target engagement. In contrast, extensive data is available for DMF and Bardoxolone Methyl, providing a benchmark for the anticipated effects of Nrf2 activation in disease models.

Table 2: Summary of Preclinical In Vivo Data

CompoundModel SystemDosageKey Findings
This compound (TMC) Mice50 mg/kg4.5-fold increase in GCLM and 4.6-fold increase in NQO1 expression in the small intestine.
Dimethyl Fumarate (DMF) Rodent Models of NeurodegenerationVariesNeuroprotective, antioxidative, and anti-inflammatory effects.
Bardoxolone Methyl (CDDO-Me) Mouse Xenograft Cancer ModelsVariesSignificant inhibition of tumor growth.
Other Chalcone Derivatives Mouse Xenograft Cancer Models30-150 mg/kgInhibition of tumor growth (e.g., 27.2% and 58.5% reduction in tumor weight for different derivatives).

Signaling Pathway

The Keap1-Nrf2 signaling pathway is the primary target of TMC. Its activation leads to a cascade of downstream effects that are thought to confer its therapeutic potential.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMC This compound Keap1_Nrf2 Keap1-Nrf2 Complex TMC->Keap1_Nrf2 Inhibits interaction Nrf2_ub Nrf2 (Ubiquitinated) Keap1_Nrf2->Nrf2_ub Ubiquitination Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Translocation Proteasome Proteasome Nrf2_ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., GCLM, NQO1) ARE->Cytoprotective_Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway activated by this compound.

Experimental Protocols

The following are detailed, representative protocols for evaluating the therapeutic efficacy of TMC in preclinical models of cancer and inflammation. These are based on established methodologies for similar compounds.

In Vivo Cancer Efficacy Study: Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor activity of TMC in a mouse xenograft model.

Xenograft_Workflow start Start: Immunocompromised Mice cell_culture 1. Cancer Cell Culture (e.g., A549, H460) start->cell_culture implantation 2. Subcutaneous Implantation of Cancer Cells cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (TMC, Vehicle, Positive Control) randomization->treatment monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Endpoint: Tumor Excision and Analysis monitoring->endpoint finish End endpoint->finish Colitis_Workflow start Start: C57BL/6 Mice acclimatization 1. Acclimatization start->acclimatization grouping 2. Grouping and Pre-treatment (TMC, Vehicle, Positive Control) acclimatization->grouping induction 3. Colitis Induction (DSS in drinking water) grouping->induction monitoring 4. Daily Monitoring (Body Weight, Stool Consistency, Blood) induction->monitoring endpoint 5. Endpoint: Colon Excision and Analysis monitoring->endpoint finish End endpoint->finish

Cross-Validation of In Vitro and In Vivo Antioxidant Activity of 2-Trifluoromethyl-2'-methoxychalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of 2-Trifluoromethyl-2'-methoxychalcone, cross-validating its in vitro and in vivo activities. The information is compiled from available scientific literature to offer an objective overview supported by experimental data. This document is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an antioxidant agent.

Overview of this compound's Antioxidant Mechanism

This compound is a synthetic chalcone (B49325) derivative that has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a central role in the cellular defense against oxidative and electrophilic stress.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Keap1. Upon activation by inducers such as this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[1][2]

This mechanism of action suggests that this compound's antioxidant effects are primarily indirect, relying on the upregulation of the cell's own defense systems rather than direct radical scavenging.

In Vitro Antioxidant Activity

In human bronchial epithelial cells, treatment with 10 µM of this compound led to a significant increase in the expression of Nrf2-regulated antioxidant genes, namely Glutamate-cysteine ligase modifier subunit (GCLM) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2]

Table 1: In Vitro Nrf2 Activation by this compound

Cell LineConcentrationTarget Genes UpregulatedReference
Human Bronchial Epithelial Cells10 µMGCLM, NQO1[1][2]

In Vivo Antioxidant Activity

The in vitro Nrf2-activating potential of this compound has been successfully validated in in vivo models.

In a study involving mice, oral administration of 50 mg/kg of this compound resulted in a marked upregulation of the Nrf2 target genes GCLM and NQO1 in the small intestine.[1][2] This demonstrates the bioavailability and efficacy of the compound in a living organism.

Table 2: In Vivo Nrf2 Activation by this compound in Mice

Animal ModelDosageTissueTarget Gene UpregulationReference
Mice50 mg/kgSmall IntestineGCLM (4.5-fold increase), NQO1 (4.6-fold increase)[1][2]

Comparison with Other Chalcone Derivatives

While direct comparative data for this compound is limited, a vast body of research exists on the antioxidant activities of other chalcone derivatives, which are typically evaluated using direct radical scavenging assays. These studies highlight that the antioxidant capacity of chalcones is heavily influenced by their substitution patterns.[4][5] For instance, the presence of hydroxyl groups, particularly in the 2'-position, is often associated with potent antioxidant and anti-inflammatory properties.[4]

Table 3: Comparative In Vitro Antioxidant Activity of Various Chalcone Derivatives (for reference)

Chalcone DerivativeAssayIC50 Value (µg/mL)StandardReference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneDPPH3.39Ascorbic Acid (2.17 µg/mL)[6]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneDPPH6.89Ascorbic Acid (2.17 µg/mL)[6]
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneDPPH8.22Ascorbic Acid (2.17 µg/mL)[6]
2'-hydroxy analog (4b)Nitric Oxide Scavenging~25-30Ascorbic Acid[4]
(E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneABTS124-[7][8]

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of antioxidant activity, based on the reviewed literature.

In Vitro Nrf2 Activation Assay

Objective: To determine the ability of a compound to activate the Nrf2 signaling pathway in cultured cells.

Methodology:

  • Cell Culture: Human bronchial epithelial cells are cultured in an appropriate medium and conditions.

  • Treatment: Cells are treated with the test compound (e.g., 10 µM this compound) or vehicle control for a specified period.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of Nrf2 target genes (e.g., GCLM, NQO1).

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization. Results are expressed as fold change compared to the vehicle-treated control.

In Vivo Nrf2 Activation Study

Objective: To assess the in vivo efficacy of a compound in activating the Nrf2 pathway.

Methodology:

  • Animal Model: Mice are used as the in vivo model.

  • Administration: The test compound (e.g., 50 mg/kg this compound) is administered to the mice, typically via oral gavage. A control group receives the vehicle.

  • Tissue Collection: After a predetermined time, mice are euthanized, and target tissues (e.g., small intestine) are collected.

  • Gene Expression Analysis: RNA is extracted from the tissues, and qRT-PCR is performed to quantify the expression of Nrf2 target genes (GCLM, NQO1).

  • Data Analysis: Gene expression levels are normalized to a housekeeping gene, and the fold change in the treated group is calculated relative to the control group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To measure the direct free radical scavenging capacity of a compound.

Methodology:

  • Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The test compound is dissolved in a suitable solvent to prepare various concentrations. Ascorbic acid is often used as a positive control.[5]

  • Reaction: A specific volume of the DPPH solution is mixed with different concentrations of the test compound or standard. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[9]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Nrf2 Signaling Pathway Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone 2-Trifluoromethyl- 2'-methoxychalcone Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., GCLM, NQO1) ARE->Antioxidant_Genes Promotes transcription Nrf2_n->ARE Binds to

Caption: Activation of the Nrf2 signaling pathway by this compound.

Experimental Workflow for In Vivo Antioxidant Activity Assessment

InVivo_Workflow start Start animal_model Select Animal Model (e.g., Mice) start->animal_model treatment_group Administer 2-Trifluoromethyl- 2'-methoxychalcone (50 mg/kg) animal_model->treatment_group control_group Administer Vehicle animal_model->control_group tissue_collection Collect Target Tissues (e.g., Small Intestine) treatment_group->tissue_collection control_group->tissue_collection rna_extraction RNA Extraction tissue_collection->rna_extraction qrt_pcr qRT-PCR for Nrf2 Target Genes (GCLM, NQO1) rna_extraction->qrt_pcr data_analysis Data Analysis (Fold Change Calculation) qrt_pcr->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the in vivo antioxidant activity of this compound.

Conclusion

The available evidence strongly indicates that this compound is a potent in vitro and in vivo activator of the Nrf2 antioxidant pathway. This indirect antioxidant mechanism, which upregulates the body's own defense systems, is a promising strategy for combating oxidative stress-related conditions. While direct radical scavenging data for this specific chalcone is not prevalent, its efficacy in activating the Nrf2 pathway is well-documented. Further research could involve direct comparative studies with other chalcones in various antioxidant assays to provide a more complete profile of its antioxidant capabilities.

References

Synthetic vs. Natural Chalcones: A Head-to-Head Comparison in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of synthetic and natural chalcones, supported by experimental data and detailed methodologies.

Chalcones, belonging to the flavonoid family, are naturally occurring compounds found in a variety of plants, fruits, and vegetables.[1][2][3] These molecules, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in the scientific community for their wide array of biological activities.[1][4][5] Researchers have not only explored the therapeutic potential of these natural chalcones but have also synthesized a vast number of derivatives with the aim of enhancing their potency and reducing toxicity.[6] This guide provides a head-to-head comparison of the biological performance of synthetic versus natural chalcones, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Performance in Biological Assays: A Comparative Overview

The biological activity of chalcones is largely attributed to their flexible structure and the presence of the α,β-unsaturated carbonyl group, which can interact with various cellular targets.[7][8] Both natural and synthetic chalcones have demonstrated significant potential in anticancer, antimicrobial, and anti-inflammatory assays.

Anticancer Activity:

Natural chalcones like Xanthohumol, isolated from hops, and Licochalcone A, from licorice, have been extensively studied for their anticancer properties.[7] They have been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways in cancer cells.[7][9] For instance, Xanthohumol has demonstrated the ability to upregulate p53 and p21, leading to cell cycle arrest and apoptosis.[7]

Synthetic chalcones, on the other hand, are often designed to optimize the pharmacological profile of their natural counterparts.[4] Structural modifications, such as the introduction of different substituents on the aromatic rings or the incorporation of heterocyclic moieties, have led to synthetic chalcones with enhanced cytotoxic activity against various cancer cell lines.[4][7] In some cases, synthetic derivatives have shown superior potency compared to the parent natural compounds.

Table 1: Comparative Anticancer Activity of Natural and Synthetic Chalcones

CompoundTypeCancer Cell LineAssayIC50 (µM)Source
XanthohumolNaturalA549 (Lung)MTT~15[7]
Licochalcone ANaturalMCF-7 (Breast)MTT~10[7]
4-HydroxyderricinNatural-Topo II Inhibition-[4]
Synthetic Chalcone (B49325) (bis-thioepoxypropoxy substitution)SyntheticMCF-7 (Breast)Proliferation0.49[4]
Synthetic Chalcone (bis-thioepoxypropoxy substitution)SyntheticHCT-15 (Colon)Proliferation0.23[4]
4-Chloro-4′-hydroxychalconeSynthetic-Topo I Inhibition76% inhibition at 3.9 mM[4]

Anti-inflammatory Activity:

Both natural and synthetic chalcones exhibit notable anti-inflammatory properties.[9] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and modulate key inflammatory signaling pathways like NF-κB and MAPKs.[9] Natural chalcones like flavokavain A and isoliquiritigenin (B1662430) have demonstrated significant anti-inflammatory effects.[9] Synthetic chalcones have also been developed to specifically target inflammatory pathways, with some showing potent inhibition of NO production in activated macrophages.[10]

Antimicrobial Activity:

The antimicrobial potential of chalcones has been recognized against a broad spectrum of pathogens, including bacteria and fungi.[5] Natural chalcones can disrupt microbial membranes and interfere with essential cellular processes.[1] Synthetic chalcones, particularly those incorporating heterocyclic rings, have shown promising antimicrobial activity, sometimes surpassing that of standard antibiotics.[11]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are outlines of common assays used to evaluate the biological activity of chalcones.

1. MTT Assay for Cytotoxicity

  • Principle: This colorimetric assay measures the metabolic activity of cells. The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test chalcones (natural and synthetic) and a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

2. Nitric Oxide (NO) Production Assay (Anti-inflammatory)

  • Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.

  • Methodology:

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with different concentrations of chalcones for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the nitrite concentration.

3. Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a serial dilution of the chalcones in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plate at an appropriate temperature for 18-24 hours.

    • The MIC is determined as the lowest concentration of the chalcone at which there is no visible turbidity.

Visualizing the Mechanisms

Signaling Pathways and Experimental Workflows

The biological effects of chalcones are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and a typical experimental workflow.

Chalcone_Anticancer_Pathway Chalcone Chalcone Cell Cancer Cell Chalcone->Cell p53 p53 Cell->p53 Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest p53->Apoptosis p21 p21 p53->p21 p21->CellCycleArrest

Caption: Chalcone-induced anticancer mechanism via p53 activation.

Anti_inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage NFkB NF-κB Macrophage->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2) NFkB->Inflammatory_Mediators Chalcone Chalcone Chalcone->NFkB Inhibition

Caption: Chalcone's inhibition of the NF-κB inflammatory pathway.

Experimental_Workflow_MTT Start Cell Seeding Treatment Chalcone Treatment (Natural vs. Synthetic) Start->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570nm) Formazan_Solubilization->Absorbance_Reading End IC50 Calculation Absorbance_Reading->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The comparative analysis of synthetic and natural chalcones reveals a dynamic interplay between nature's blueprint and human ingenuity. While natural chalcones provide a rich source of bioactive scaffolds, synthetic chemistry offers the tools to refine and enhance their therapeutic properties. The data presented herein underscores that synthetic chalcones can exhibit significantly improved potency in various biological assays. However, the therapeutic potential of both natural and synthetic chalcones continues to be an exciting area of research, with ongoing efforts to discover and develop novel chalcone-based drugs for a multitude of diseases. This guide serves as a foundational resource for researchers to navigate the landscape of chalcone pharmacology and to inform the design of future studies.

References

Independent Verification of the Nrf2-Activating Properties of 2-Trifluoromethyl-2'-methoxychalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nrf2-activating properties of 2-Trifluoromethyl-2'-methoxychalcone against other well-known Nrf2 activators. The information presented is supported by experimental data from independent studies, offering a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery.

Introduction to Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[1][2] Upon exposure to various stimuli, including oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, initiating their transcription. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.

This compound: A Potent Nrf2 Activator

Recent studies have identified this compound as a potent activator of the Nrf2 signaling pathway. Both in vitro and in vivo experiments have demonstrated its ability to induce the expression of Nrf2-dependent genes, suggesting its potential as a therapeutic agent for conditions associated with oxidative stress.

Quantitative Comparison of Nrf2 Activators

Direct head-to-head comparisons of Nrf2 activators in a single standardized study are limited. The following tables summarize available quantitative data from various sources to provide a comparative perspective. It is important to note that experimental conditions can significantly influence these values.

Table 1: In Vivo Induction of Nrf2 Target Genes in Mouse Small Intestine

CompoundDoseTarget GeneFold Induction vs. VehicleFold Induction vs. SulforaphaneReference
This compound50 mg/kgGCLM6-fold3-fold[3]
This compound50 mg/kgNQO110-fold5-fold[3]
SulforaphaneNot SpecifiedGCLM2-fold-[3]
SulforaphaneNot SpecifiedNQO12-fold-[3]

Table 2: Comparative Potency of Common Nrf2 Activators

CompoundPotency ComparisonTarget Gene/AssayReference
SulforaphaneMore potent than curcumin (B1669340) and resveratrolNQO1 induction[4][5]
This compound3-fold and 5-fold more potent than sulforaphaneGCLM and NQO1 induction (in vivo)[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate Nrf2 activators, the following diagrams illustrate the Nrf2 signaling pathway and a typical experimental workflow.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_promoter Promoter Region Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Activator Nrf2 Activator (e.g., Chalcone) Activator->Keap1 Inactivation Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding TargetGenes Target Genes (GCLM, NQO1, HO-1) ARE->TargetGenes Activation Transcription Transcription TargetGenes->Transcription

Caption: The Keap1-Nrf2 signaling pathway and points of intervention by activators.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison A Cell Culture (e.g., HepG2, BEAS-2B) B Treatment with Nrf2 Activator A->B C Luciferase Reporter Assay (ARE-luc) B->C D qPCR for Target Genes (NQO1, GCLM, HO-1) B->D E Western Blot for Proteins (Nrf2, HO-1) B->E J Determine EC50 / Fold Change C->J D->J E->J F Animal Model (e.g., Mice) G Administration of Nrf2 Activator F->G H Tissue Collection (e.g., Small Intestine) G->H I qPCR for Target Genes H->I I->J K Compare Potency of Different Activators J->K

Caption: A typical experimental workflow for the verification of Nrf2 activators.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ARE-Luciferase Reporter Gene Assay

This assay is a common method to screen for Nrf2 activators by measuring the transcriptional activity of Nrf2.

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-Luc).

  • Protocol:

    • Seed the ARE-luciferase reporter cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., sulforaphane).

    • Incubate for a specified period (e.g., 24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the fold induction of luciferase activity compared to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

qPCR is used to quantify the mRNA expression levels of Nrf2 target genes.

  • Protocol:

    • Treat cells or animals with the Nrf2 activator as described in the experimental design.

    • Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using specific primers for Nrf2 target genes (e.g., GCLM, NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Western Blotting for Nrf2 and Target Proteins

Western blotting is used to detect and quantify the protein levels of Nrf2 and its downstream targets.

  • Protocol:

    • Following treatment with the Nrf2 activator, prepare whole-cell lysates or nuclear/cytoplasmic fractions.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Nrf2, anti-HO-1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin, Lamin B).

Conclusion

The available evidence strongly supports that this compound is a potent activator of the Nrf2 signaling pathway, demonstrating greater potency in inducing key cytoprotective genes compared to the well-established activator, sulforaphane, in an in vivo model. While a comprehensive, direct comparison of a wide range of Nrf2 activators under standardized conditions is still needed, this guide provides a valuable summary of the current data and methodologies for researchers interested in the therapeutic potential of Nrf2 activation. The detailed experimental protocols and pathway diagrams serve as a practical resource for the independent verification and further investigation of novel Nrf2-activating compounds.

References

Assessing the Specificity of 2-Trifluoromethyl-2'-methoxychalcone for the Keap1-Nrf2 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases. Among the molecules known to modulate this pathway, 2-Trifluoromethyl-2'-methoxychalcone (TMC) has emerged as a potent activator of the transcription factor Nrf2.[1][2] This guide provides a comprehensive assessment of the specificity of TMC for the Keap1-Nrf2 pathway, comparing it with other well-characterized modulators and presenting the experimental frameworks necessary for such evaluations.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby keeping its levels low. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.

Keap1-Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitinates TMC 2-Trifluoromethyl- 2'-methoxychalcone (TMC) TMC->Keap1 Inhibits Interaction Stress Oxidative/Electrophilic Stress Stress->Keap1 Modifies Cysteines ARE ARE Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, GCLM) ARE->Genes Activates Transcription

Figure 1: The Keap1-Nrf2 Signaling Pathway and the putative action of TMC.

Comparative Analysis of Keap1-Nrf2 Modulators

In contrast, other modulators have been more extensively characterized. This section provides a comparative overview.

CompoundMechanism of ActionPotencySelectivity Notes
This compound (TMC) Putative direct inhibitor of Keap1-Nrf2 interaction; as a chalcone, may act as a Michael acceptor.Potent Nrf2 activator in vitro and in vivo.[1]Specific binding affinity data (IC50/Kd) for Keap1 is not currently available. Off-target effects are not well-documented.
Brusatol Enhances ubiquitination and degradation of Nrf2 protein.IC50 values in the low nanomolar range for reducing Nrf2 protein levels.Considered a non-selective Nrf2 pathway inhibitor.[5]
ML385 Directly binds to the Neh1 domain of Nrf2, inhibiting its transcriptional activity.IC50 of 1.9 µM for Nrf2 inhibition.Reported to be a specific and selective Nrf2 inhibitor.[6]
Sulforaphane Covalently modifies cysteine residues on Keap1.Effective concentrations in the low micromolar range for Nrf2 activation.Reacts with other cellular thiols, indicating potential for off-target effects.

Experimental Protocols for Assessing Specificity

To ascertain the specificity of a compound like TMC for the Keap1-Nrf2 pathway, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This biochemical assay directly measures the binding of a compound to the Keap1 protein, thereby preventing its interaction with an Nrf2-derived peptide.

Principle: A fluorescently labeled Nrf2 peptide, when unbound in solution, rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger Keap1 protein, its rotation slows, leading to an increase in polarization. A compound that inhibits this interaction will cause a decrease in polarization.

Experimental Workflow:

FP_Assay_Workflow start Start prepare Prepare Assay Plate: - Fluorescent Nrf2 Peptide - Keap1 Protein - Test Compound (TMC) start->prepare incubate Incubate at Room Temperature prepare->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data: Calculate IC50 Value measure->analyze

Figure 2: Workflow for the Fluorescence Polarization (FP) Assay.

Detailed Protocol:

  • Reagents and Materials:

    • Purified recombinant Keap1 protein (Kelch domain).

    • Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated).

    • Test compound (TMC) dissolved in DMSO.

    • Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 100 mM NaCl, 0.5 mM TCEP).

    • 384-well, low-volume, black, round-bottom plates.

    • Fluorescence polarization plate reader.

  • Assay Procedure:

    • Add 10 µL of assay buffer containing the fluorescent Nrf2 peptide to each well.

    • Add 5 µL of the test compound at various concentrations (serially diluted). For control wells, add DMSO.

    • Add 5 µL of the Keap1 protein solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • An IC50 value, the concentration of the compound that inhibits 50% of the Keap1-Nrf2 interaction, is determined by fitting the data to a dose-response curve.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2.

Principle: Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.

Experimental Workflow:

ARE_Luciferase_Assay_Workflow start Start seed Seed ARE-Luciferase Reporter Cells start->seed treat Treat Cells with Test Compound (TMC) seed->treat incubate Incubate for 16-24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity (Luminescence) lyse->measure analyze Analyze Data: Calculate Fold Induction measure->analyze

Figure 3: Workflow for the ARE-Luciferase Reporter Assay.

Detailed Protocol:

  • Reagents and Materials:

    • ARE-luciferase reporter cell line (e.g., HepG2-ARE).

    • Cell culture medium and supplements.

    • Test compound (TMC) dissolved in DMSO.

    • 96-well, white, clear-bottom cell culture plates.

    • Luciferase assay reagent (containing luciferin).

    • Luminometer.

  • Assay Procedure:

    • Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for 16-24 hours.

    • Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The fold induction of luciferase activity is calculated by normalizing the luminescence values of treated cells to those of the vehicle control.

    • An EC50 value, the concentration of the compound that produces 50% of the maximal response, can be determined from a dose-response curve.

Conclusion

This compound is a recognized potent activator of the Nrf2 pathway.[1] However, a definitive assessment of its specificity for the Keap1-Nrf2 interaction is hampered by the lack of publicly available direct binding data. The general mechanism of action for chalcones involves covalent modification of Keap1, which carries an inherent risk of off-target reactivity.[4] To rigorously establish the specificity of TMC, further experimental validation using assays such as Fluorescence Polarization and Cellular Thermal Shift Assays (CETSA) is essential to quantify its direct engagement with Keap1. Comparative studies with well-characterized, non-covalent inhibitors and broad, unbiased off-target screening would provide a clearer picture of its selectivity profile. For researchers in drug development, generating this quantitative data is a critical next step in evaluating the therapeutic potential of TMC as a specific modulator of the Keap1-Nrf2 pathway.

References

evaluating the pharmacokinetic differences between various chalcone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. These activities, ranging from anticancer and anti-inflammatory to antimalarial and antioxidant, have positioned chalcone (B49325) derivatives as promising candidates for drug development. However, the therapeutic efficacy of any compound is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it. Understanding these pharmacokinetic differences is paramount for selecting and optimizing lead candidates.

This guide provides an objective comparison of the pharmacokinetic properties of various chalcone derivatives, supported by experimental data. It aims to equip researchers with the necessary information to make informed decisions in the pursuit of novel therapeutics.

Key Pharmacokinetic Parameters of Selected Chalcone Derivatives

The following table summarizes key in vivo pharmacokinetic parameters for several well-studied chalcone derivatives with demonstrated anticancer, anti-inflammatory, and antimalarial properties. These parameters provide a snapshot of how these compounds behave within a biological system.

Chalcone DerivativeTherapeutic ClassAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference(s)
Licochalcone A Anti-inflammatory, AnticancerRat200 mg/kg (oral)3.31 ± 0.30-21.83 ± 1.44-[1]
Rat---2479.9 (IV)3.3[2]
Xanthohumol (B1683332) Anticancer, Anti-inflammatoryRat1.86 mg/kg (oral)0.019 ± 0.002~7-80.84 ± 0.17~33[3][4]
Rat5.64 mg/kg (oral)0.043 ± 0.002~7-81.03 ± 0.12~13[3][4]
Rat16.9 mg/kg (oral)0.15 ± 0.01~7-82.49 ± 0.10~11[3][4]
Human20 mg (oral)0.045 ± 0.007~1 and ~4-50.092 ± 0.068-[5]
Human60 mg (oral)0.067 ± 0.011~1 and ~4-50.323 ± 0.160-[5]
Human180 mg (oral)0.133 ± 0.023~1 and ~4-50.863 ± 0.388-[5]
Cardamonin Anticancer, Anti-inflammatory-----Poor[6]
Butein Anticancer, Anti-inflammatoryRatOral---20% (of dose excreted in bile)[7]
Antimalarial Derivative 1 AntimalarialRabbit3.84 mg/kg (IP)1.96 ± 0.460.33 ± 0.052.94 ± 0.83-
Antimalarial Derivative 2 AntimalarialRabbit4.85 mg/kg (oral)69.89 ± 5.493.4 ± 0.793755.16 ± 738.71-
Antimalarial Derivative 3 AntimalarialRabbit3.64 mg/kg (oral)3.74 ± 1.642.83 ± 0.8714.16 ± 3.78Very Low

Abbreviations: Cmax, Maximum plasma concentration; Tmax, Time to reach maximum plasma concentration; AUC, Area under the plasma concentration-time curve; IP, Intraperitoneal.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the pharmacokinetic evaluation of chalcone derivatives.

In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines the general procedure for determining the pharmacokinetic profile of a chalcone derivative in a rodent model.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Dosing:

    • Intravenous (IV) Administration: The chalcone derivative is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered as a single bolus injection into the tail vein.

    • Oral (PO) Administration: The compound is suspended in a vehicle like 0.5% methylcellulose (B11928114) in water and administered via oral gavage.

  • Blood Sampling:

    • Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood is collected in tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • The plasma supernatant is carefully collected and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the chalcone derivative in the plasma samples is quantified using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[8][9][10][11][12]

Quantification of Chalcone Derivatives in Plasma by RP-HPLC

This protocol describes a general method for the quantitative analysis of chalcone derivatives in plasma samples.

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma, add a precipitating agent such as acetonitrile, often containing an internal standard.

    • Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is used.

    • Column: A C18 reverse-phase column is typically employed.

    • Mobile Phase: A mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and water or a buffer solution is used. The composition can be isocratic or a gradient.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: The eluent is monitored at a wavelength where the chalcone derivative exhibits maximum absorbance, often in the range of 310-370 nm.

  • Calibration and Quantification:

    • A calibration curve is constructed by analyzing standard solutions of the chalcone derivative at known concentrations.

    • The concentration of the chalcone derivative in the plasma samples is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

To understand the pharmacological effects of chalcone derivatives, it is essential to visualize the cellular signaling pathways they modulate. Furthermore, a clear representation of the experimental workflow for pharmacokinetic analysis aids in the comprehension and design of such studies.

G cluster_0 In Vivo Pharmacokinetic Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse) Dosing Drug Administration (IV and Oral Routes) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (Defined Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalysis (LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Non-Compartmental) Sample_Analysis->PK_Analysis

In Vivo Pharmacokinetic Experimental Workflow

Chalcone derivatives exert their biological effects by interacting with various intracellular signaling pathways. The diagrams below illustrate two key pathways, the NF-κB and JAK-STAT pathways, which are often targeted by these compounds.

G cluster_1 NF-κB Signaling Pathway Inhibition by Chalcones Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB_inactive NF-κB (p50/p65) (Inactive) IκBα->NFκB_inactive Inhibition NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active IκBα Degradation Nucleus Nucleus NFκB_active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription Chalcones Chalcone Derivatives Chalcones->IKK Inhibition

NF-κB Signaling Pathway Inhibition by Chalcones

G cluster_2 JAK-STAT Signaling Pathway Inhibition by Chalcones Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription Chalcones Chalcone Derivatives Chalcones->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition by Chalcones

References

A Meta-Analysis of the Biological Activities of Fluorinated Chalcones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the chalcone (B49325) scaffold has been a pivotal strategy in medicinal chemistry, often leading to compounds with enhanced biological activities. This guide provides a meta-analysis of published studies on fluorinated chalcones, offering a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various studies are summarized in structured tables, and detailed experimental protocols for key biological assays are provided to support further research and development.

Anticancer Activity of Fluorinated Chalcones

Fluorinated chalcones have demonstrated significant cytotoxic effects against a range of cancer cell lines. The incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of the chalcone backbone, contributing to improved anticancer potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluorinated chalcones against different cancer cell lines.

Table 1: Anticancer Activity of Fluorinated Chalcones (IC50 values in µM)

Compound/Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated chalcone 16Human pancreatic BxPC-318.67[1]
Fluorinated chalcone 16Human breast cancer BT-2026.43[1]
Chalcone-pyrazole hybrid 31Hepatocellular carcinoma (HCC)0.5–4.8[1]
Chalcone–tetrazole hybrid 32Colon HCT116, Prostate PC-3, Breast MCF-70.6–3.7 (µg/mL)[1]
Chalcone–indole hybrid 42HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, MCF-70.23–1.8[1]
Chalconoid 2aHepG267.51 ± 2.26[2]
α-Fluorinated chalcone 4cVarious (5 cancer cell lines)0.025–0.254[3]
Fluorinated chalcone 8Various human tumor cellsPotent antiproliferative effects[4]
Fluorinated chalcone 9Various human tumor cellsPotent antiproliferative effects[4]
Fluorinated chalcone 12Various human tumor cellsPotent antiproliferative effects[4]
Fluorinated chalcone 45Various human tumor cellsPotent antiproliferative effects[4]
Fluorinated chalcone 46Various human tumor cellsPotent antiproliferative effects[4]
Fluorinated chalcone 48Various human tumor cellsPotent antiproliferative effects[4]

Antimicrobial Activity of Fluorinated Chalcones

The antimicrobial properties of chalcones are often potentiated by the presence of fluorine atoms. These compounds have shown efficacy against a variety of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity, and the data for several fluorinated chalcones are presented below.

Table 2: Antimicrobial Activity of Fluorinated Chalcones (MIC values in µg/mL)

Compound/Chalcone DerivativeMicroorganismMIC (µg/mL)Reference
Fluorinated chalcone 4Methicillin-resistant S. aureus (MRSA)25–50[5]
Fluorinated chalcone 5Methicillin-resistant S. aureus (MRSA)25–50[5]
Fluorinated chalcone 8Methicillin-resistant S. aureus (MRSA)25–50[5]
Fluorinated chalcone 8P. aeruginosa50[5]
Fluorinated chalcone 4C. ulcerans50[5]
Fluorinated chalcone 5C. ulcerans50[5]
Fluorinated chalcone 8C. ulcerans50[5]
Trifluoromethyl-substituted chalcone 13S. aureus15.6[6]
Trifluoromethyl-substituted chalcone 14S. aureus7.81[6]
Trifluoromethyl-substituted chalcone 13C. parapsilosis15.6-31.25 (mg/mL)[6]
Trifluoromethoxy-substituted chalcone A3/B3Various bacteria and fungiPotent activity[7]

Anti-inflammatory Activity of Fluorinated Chalcones

Fluorinated chalcones have been investigated for their anti-inflammatory effects, often mediated through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade.

Table 3: Anti-inflammatory Activity of Fluorinated Chalcones

Compound/Chalcone DerivativeModel/AssayObserved EffectReference
4'-fluoro-2'-hydroxychalcone derivative 5dCarrageenan-induced paw edema in rats54–62% inhibition[8]
Dihydropyrazole derivative of 5d (6d)Carrageenan-induced paw edema in rats64–74% inhibition[8]
(E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-oneCotton pellet-induced granuloma in ratsComparable to dexamethasone[9]

Signaling Pathways and Experimental Workflows

The biological activities of fluorinated chalcones are often attributed to their interaction with specific cellular signaling pathways. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its inhibition is a common mechanism for the anti-inflammatory and anticancer effects of chalcones.

NF_kappa_B_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates Fluorinated Chalcones Fluorinated Chalcones Fluorinated Chalcones->IKK Inhibits Proteasome Proteasome Fluorinated Chalcones->Proteasome Inhibits NFkB_n NF-κB (p50/p65) Fluorinated Chalcones->NFkB_n Inhibits Translocation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_p p-IκBα IkBa->IkBa_p NFkB->NFkB_n Translocation Proteasome->IkBa_p IkBa_p->NFkB Releases IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by fluorinated chalcones.

The diagram above illustrates how inflammatory stimuli typically activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Fluorinated chalcones can interfere with this pathway at multiple points, including the inhibition of the IKK complex, the proteasome, and the nuclear translocation of NF-κB.[6][10][11][12][13]

Experimental Protocols

Synthesis of Fluorinated Chalcones (Claisen-Schmidt Condensation)

A common method for synthesizing chalcones is the Claisen-Schmidt condensation.[14]

  • Reactants: An appropriately substituted fluorinated acetophenone (B1666503) and a substituted benzaldehyde (B42025) are used as starting materials.

  • Solvent and Catalyst: The reaction is typically carried out in a protic solvent such as ethanol. A base, commonly sodium hydroxide (B78521) or potassium hydroxide, is used as a catalyst.

  • Procedure: a. Dissolve the fluorinated acetophenone and benzaldehyde in ethanol. b. Add an aqueous solution of the base catalyst dropwise to the reaction mixture while stirring, maintaining the temperature at around 20-25°C. c. Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). d. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid. e. The precipitated solid (the fluorinated chalcone) is filtered, washed with water until neutral, and then dried. f. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][8][15][16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated chalcone derivatives (typically in a range from 0.1 to 100 µM) and incubated for another 24-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][14][17]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compound: The fluorinated chalcone is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema in Rats)

This in vivo model is widely used to evaluate the anti-inflammatory activity of compounds.[9][18][19][20]

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: The rats are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the fluorinated chalcone. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway.[5][10][21][22][23]

  • Cell Lysis and Protein Quantification: Cells (e.g., macrophages stimulated with LPS) are treated with the fluorinated chalcone and then lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

References

Safety Operating Guide

Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Trifluoromethyl-2'-methoxychalcone (CAS No. 1309371-03-6), a potent Nrf2 activator used in preclinical research. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Crucial Safety Notice: The product information for this compound explicitly states that the material should be considered hazardous.[1] All users must review the complete Safety Data Sheet (SDS) provided by the supplier to their institution before handling or disposing of this compound.[1] The following procedures are based on general best practices for chemical waste disposal and should be supplemented by the specific instructions in the official SDS.

Summary of Key Information

The following table summarizes the available data for this compound.

PropertyValueSource
CAS Number1309371-03-6Cayman Chemical
Molecular FormulaC₁₇H₁₃F₃O₂Cayman Chemical
FormulationA 10 mg/ml solution in methyl acetate (B1210297)[1]
Storage-20°C[1][2]
Stability≥ 2 years[1][2]
Known HazardsTo be considered hazardous.[1] SDS for similar compounds indicate potential for being toxic if swallowed, causing skin irritation, and causing serious eye irritation.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound, which is often supplied in a methyl acetate solution, requires careful adherence to safety protocols and institutional and local regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

2. Waste Collection:

  • Do not dispose of this compound or its solutions down the drain.

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents.

  • If the compound is in a solid form, avoid creating dust.

3. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in Methyl Acetate"), and any known hazard classifications.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

5. Spill and Contamination Cleanup:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Collect the absorbent material and any contaminated items (e.g., paper towels) in the designated hazardous waste container.

  • Wash the spill area thoroughly.

  • Report any major spills to your EHS department immediately.

6. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected as hazardous waste.

  • Follow your institution's guidelines for the disposal of rinsed chemical containers.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Collect waste in a designated, labeled hazardous waste container B->C D Segregate from incompatible waste streams C->D E Store sealed container in a designated, secure area D->E F Arrange for pickup by Environmental Health & Safety (EHS) or a licensed contractor E->F G Document waste disposal according to institutional protocols F->G

Caption: General workflow for the safe disposal of this compound.

This guide is intended to supplement, not replace, the official Safety Data Sheet and your institution's specific waste disposal protocols. Always prioritize safety and regulatory compliance when handling and disposing of laboratory chemicals.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。